1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRXZPAYGKNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508791 | |
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79080-31-2 | |
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Authored by a Senior Application Scientist
Foreword: The Significance of Trifluoromethylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] The strategic introduction of a trifluoromethyl (CF₃) group into the pyrazole scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of these molecules.[6][7] This makes 3-(trifluoromethyl)-1H-pyrazoles a "privileged structural scaffold" for the development of novel pharmaceuticals and agrochemicals.[8]
This guide provides a comprehensive overview of the synthesis and characterization of a key building block within this chemical class: This compound . This compound serves as a crucial intermediate for constructing more complex and functionally diverse molecules, particularly in the realms of drug discovery and crop protection.[9] We will delve into the synthetic rationale, provide a detailed experimental protocol, and outline the analytical methodologies required to ensure the compound's structural integrity and purity.
Part 1: Synthesis of this compound
The synthesis of substituted pyrazoles is most classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In the case of this compound, the primary challenge lies in controlling the regioselectivity of the reaction. The use of an unsymmetrical hydrazine, such as methylhydrazine, can potentially lead to the formation of two regioisomers: the desired this compound and the isomeric 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole.
A common and effective strategy involves the reaction of 4,4,4-trifluoro-1-(methyl)-1,3-butanedione with methylhydrazine. The reaction conditions, particularly the pH and solvent, can be optimized to favor the formation of the desired 1,5-dimethyl isomer.
Synthetic Pathway Overview
The following diagram illustrates the general synthetic route for the preparation of this compound.
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4,4,4-Trifluoro-1-(methyl)-1,3-butanedione
-
Methylhydrazine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4,4-trifluoro-1-(methyl)-1,3-butanedione (1 equivalent) in anhydrous ethanol (10 volumes).
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the solution. The acidic environment helps to protonate the carbonyl group, making it more susceptible to nucleophilic attack.
-
Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed. The slight excess of methylhydrazine ensures the complete consumption of the diketone.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude product, which may contain the isomeric impurity, is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless oil.
Part 2: Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.
Characterization Workflow
The following diagram outlines the typical workflow for the characterization of the synthesized product.
Caption: Workflow for the characterization of the final product.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
| Analysis | Expected Chemical Shift (δ) / ppm | Inferred Structure |
| ¹H NMR | ~ 6.2 (s, 1H) | Pyrazole ring C4-H |
| ~ 3.8 (s, 3H) | N-CH₃ | |
| ~ 2.3 (s, 3H) | C5-CH₃ | |
| ¹³C NMR | ~ 148 (q) | C3 (coupled to F) |
| ~ 140 | C5 | |
| ~ 122 (q) | CF₃ (coupled to F) | |
| ~ 105 | C4 | |
| ~ 37 | N-CH₃ | |
| ~ 12 | C5-CH₃ | |
| ¹⁹F NMR | ~ -62 (s) | CF₃ |
Note: The exact chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000-2850 | C-H stretch | Methyl groups |
| ~1600 | C=N stretch | Pyrazole ring |
| 1300-1100 | C-F stretch | Trifluoromethyl group |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Elemental Analysis
Elemental analysis provides the percentage composition of each element in the molecule, which is a key indicator of purity.
| Element | Theoretical % |
| Carbon (C) | 43.91 |
| Hydrogen (H) | 4.30 |
| Fluorine (F) | 34.72 |
| Nitrogen (N) | 17.07 |
Conclusion
The synthesis and characterization of this compound are well-established processes that provide access to a valuable chemical intermediate. The methodologies outlined in this guide, from the regioselective cyclocondensation to the comprehensive spectroscopic analysis, represent a robust framework for researchers in medicinal and agricultural chemistry. The reliable production of this building block is a critical first step in the discovery and development of novel, high-value chemical entities.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole [myskinrecipes.com]
- 10. PubChemLite - 1,5-dimethyl-3-(trifluoromethyl)pyrazole (C6H7F3N2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Physicochemical Properties of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole for Advanced Research Applications
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern chemical research. The incorporation of a trifluoromethyl (CF₃) group and two methyl groups onto the pyrazole scaffold imparts a unique combination of properties, including enhanced metabolic stability, lipophilicity, and thermal stability, making it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] This document consolidates available data on its core properties, details authoritative experimental protocols for their determination, and explores the scientific rationale behind its application. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in work with fluorinated heterocyclic compounds.
Introduction
1.1 The Significance of Fluorinated Pyrazoles in Modern Chemistry
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide spectrum of biological activities that have led to their extensive use in medicine and agriculture.[4][5] The strategic introduction of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, dramatically enhances the pharmacological and physicochemical profile of the parent molecule.[1] The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, making these analogues highly sought after in drug design and crop protection.[1][6]
1.2 Profile of this compound: A Key Intermediate
This compound (CAS No. 79080-31-2) is a functionalized pyrazole derivative of significant interest.[3] Its structure combines the stable pyrazole core with a lipophilic trifluoromethyl group at the 3-position and methyl groups at the 1 and 5-positions. This specific arrangement influences its reactivity and physical properties, making it a crucial intermediate for the synthesis of modern fungicides, insecticides, and bioactive molecules for pharmaceutical research.[2] The fluorinated structure enhances bioavailability and resistance to metabolic degradation, rendering its derivatives potent and effective in their respective applications.[2]
Core Physicochemical Profile
The fundamental properties of this compound define its behavior in chemical and biological systems.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,5-dimethyl-3-(trifluoromethyl)pyrazole | [7] |
| CAS Number | 79080-31-2 | [3] |
| Molecular Formula | C₆H₇F₃N₂ | [2][3] |
| Molecular Weight | 164.13 g/mol | [2][3][8] |
| Appearance | Data not available; likely a liquid or low-melting solid. | - |
| Melting Point | Data not available for this specific isomer. | - |
| Boiling Point | Data not available for this specific isomer. | - |
| Density | Data not available for this specific isomer. | - |
In-Depth Physicochemical Analysis
3.1 Solubility and Lipophilicity (LogP)
The solubility profile is critical for predicting a compound's behavior in both reaction media and biological systems. While pyrazole itself has limited solubility in water, it is more soluble in organic solvents like ethanol and acetone.[9] The introduction of two methyl groups and, most significantly, the highly lipophilic trifluoromethyl group, is expected to decrease its aqueous solubility and increase its solubility in non-polar organic solvents.
The partition coefficient (LogP) is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The CF₃ group is known to substantially increase the LogP value, enhancing lipophilicity.[1] This property is advantageous for crossing biological membranes, a crucial factor for bioavailability in both pharmaceutical and agrochemical applications.
3.2 Acidity and Basicity (pKa)
The pyrazole ring contains two nitrogen atoms, one of which is basic. However, the trifluoromethyl group is a potent electron-withdrawing group, which significantly reduces the basicity of the pyrazole N-H proton (lowers the pKa of the conjugate acid) compared to non-fluorinated analogues.[1] For the N-methylated title compound, this effect reduces the electron density of the pyrazole ring system. For the related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a predicted pKa of -0.71 suggests it is a very weak base.[10] This property is crucial for understanding the molecule's ionization state at physiological pH, which influences its interactions with biological targets.
3.3 Thermal Stability
The pyrazole ring is an aromatic heterocycle, which confers significant thermal stability. The presence of the trifluoromethyl group further enhances this stability.[3] Studies on related energetic pyrazoles using Density Functional Theory (DFT) have shown that the pyrazole moiety is robust, though decomposition pathways can be influenced by substituents.[11][12] High thermal stability is advantageous for synthesis, purification (e.g., distillation), and long-term storage of the compound.
Spectroscopic and Structural Characterization
Definitive characterization relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected profile can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two singlets for the two distinct methyl groups (N-CH₃ and C-CH₃) and a singlet for the proton on the pyrazole ring.
-
¹³C NMR: Signals corresponding to the two methyl carbons, the carbons of the pyrazole ring, and the carbon of the CF₃ group (which would appear as a quartet due to C-F coupling) would be expected.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be the most prominent feature.
-
-
Mass Spectrometry (MS): Electron ionization would likely show a strong molecular ion peak (M⁺) at m/z 164. Key fragmentation patterns would involve the loss of methyl groups or parts of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the methyl groups, C=N and C=C stretching from the pyrazole ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Synthesis and Chemical Reactivity
5.1 Regioselective Synthesis Strategies
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common strategy would involve the reaction of a trifluoromethyl-containing β-diketone with methylhydrazine. The challenge in such syntheses is controlling the regioselectivity to obtain the desired 1,5-disubstituted-3-trifluoromethyl isomer over other possible isomers.[3] The electronic properties of the trifluoromethyl group play a significant role in directing the cyclization.[3]
Caption: Generalized regioselective synthesis workflow for the target pyrazole.
Applications in Scientific Research
The unique physicochemical properties of this compound make it a versatile tool in applied chemistry.
6.1 Role in Agrochemical Development
This compound is a key intermediate in the synthesis of advanced fungicides and insecticides.[2] The trifluoromethyl group often acts as a stable lipophilic element that enhances the efficacy and penetration of the active ingredient into the target pest or fungus, while the pyrazole core is a common pharmacophore in many commercial pesticides.[13]
6.2 Utility as a Building Block in Medicinal Chemistry
In drug discovery, pyrazole derivatives are explored for a vast range of therapeutic targets, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][14] The title compound serves as a valuable starting material for creating more complex molecules. Its enhanced metabolic stability and ability to improve binding selectivity make it an attractive scaffold for designing novel drug candidates with improved pharmacokinetic profiles.[2][6]
Experimental Methodologies
The accurate determination of physicochemical properties is paramount for quality control, regulatory submission, and predictive modeling.
7.1 Protocol for Melting Point Determination
-
Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is indicative of high purity.[1] This method relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm. Proper packing prevents air pockets and ensures accurate measurement.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation & Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid particle melts. The melting range is reported as T₁ - T₂.
-
Caption: Self-validating workflow for melting point determination.
7.2 Protocol for LogP Determination (Shake-Flask Method)
-
Causality: This is the gold-standard method for measuring lipophilicity. It directly quantifies the partitioning of a compound between a non-polar solvent (n-octanol) and a polar solvent (water), mimicking its distribution between lipidic and aqueous environments in the body.
-
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol at a known concentration. The concentration should be chosen to be within the linear detection range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning. Centrifuge the mixture to achieve a clean separation of the two phases.
-
Analysis: Carefully remove an aliquot from each phase (n-octanol and water). Determine the concentration of the compound in each phase using a calibrated analytical method.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
-
7.3 Protocol for Spectroscopic Analysis (NMR)
-
Causality: NMR spectroscopy provides unambiguous structural elucidation by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in ¹H NMR.[15]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign the signals to the specific atoms in the molecular structure.
-
Conclusion
This compound is a compound of significant industrial and academic importance. Its physicochemical properties, largely dictated by the trifluoromethyl group, include enhanced lipophilicity and metabolic stability, which are highly desirable in the fields of agrochemistry and medicinal chemistry. While some specific experimental data for this isomer remains to be published, its profile can be reliably inferred from related structures and foundational chemical principles. The experimental protocols detailed herein provide a robust framework for researchers to characterize this and similar compounds, ensuring data integrity and facilitating the development of novel, high-performance chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole [myskinrecipes.com]
- 3. Buy this compound | 79080-31-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - 1,5-dimethyl-3-(trifluoromethyl)pyrazole (C6H7F3N2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE CAS#: 154471-65-5 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
- 13. Page loading... [guidechem.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the spectroscopic characteristics of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. By understanding its unique spectral signature, researchers can effectively identify and characterize this molecule, ensuring its purity and structural integrity in various applications.
Molecular Structure and Overview
This compound (CAS No. 79080-31-2) possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a methyl group at the N-1 position, another methyl group at the C-5 position, and a trifluoromethyl group at the C-3 position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2 | s | 1H | H-4 |
| ~3.8 | s | 3H | N-CH₃ |
| ~2.3 | s | 3H | C-CH₃ |
Interpretation:
-
H-4 Proton: The lone proton on the pyrazole ring at the C-4 position is expected to appear as a singlet at approximately 6.2 ppm. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the adjacent substituents.
-
N-CH₃ Protons: The three protons of the methyl group attached to the N-1 nitrogen are predicted to resonate as a singlet around 3.8 ppm.
-
C-CH₃ Protons: The three protons of the methyl group at the C-5 position are expected to appear as a singlet at approximately 2.3 ppm.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence for ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~148 | q, ¹JCF ≈ 270 Hz | CF₃ |
| ~145 | q, ²JCCF ≈ 38 Hz | C-3 |
| ~140 | s | C-5 |
| ~105 | s | C-4 |
| ~35 | s | N-CH₃ |
| ~12 | s | C-CH₃ |
Interpretation:
-
Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group is expected to appear at a downfield chemical shift of around 148 ppm and will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
C-3 Carbon: The C-3 carbon, directly attached to the CF₃ group, will also be a quartet due to two-bond coupling with the fluorine atoms (²JCCF) and is predicted to be around 145 ppm.
-
C-5 and C-4 Carbons: The other two carbons of the pyrazole ring are expected at approximately 140 ppm (C-5) and 105 ppm (C-4).
-
Methyl Carbons: The N-CH₃ and C-CH₃ carbons are predicted to appear in the upfield region of the spectrum, around 35 ppm and 12 ppm, respectively.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 125 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Data Processing: Process the data with a Fourier transform, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
¹⁹F NMR Spectroscopy
The fluorine-19 NMR spectrum is a simple yet informative tool for confirming the presence of the trifluoromethyl group.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -62 | s | CF₃ |
Interpretation:
-
CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single sharp singlet in the ¹⁹F NMR spectrum at a chemical shift of approximately -62 ppm, relative to an external standard such as CFCl₃.
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: Utilize a 470 MHz NMR spectrometer equipped for ¹⁹F detection.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence without proton decoupling.
-
Data Processing: Process the data with a Fourier transform and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3100 | Medium | C-H stretching (aromatic and aliphatic) |
| 1500-1600 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
| 1100-1300 | Strong | C-F stretching (CF₃ group) |
| 700-900 | Medium-Strong | C-H bending (out-of-plane) |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic C-H of the pyrazole ring and the aliphatic C-H of the methyl groups.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.
-
C-F Stretching: The most prominent feature will be the strong absorption bands in the 1100-1300 cm⁻¹ range, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 149 | Medium | [M - CH₃]⁺ |
| 95 | High | [M - CF₃]⁺ |
| 69 | Medium | [CF₃]⁺ |
Interpretation:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 164, corresponding to the molecular weight of this compound (C₆H₇F₃N₂).
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl group ([M - CH₃]⁺ at m/z 149) and the loss of the trifluoromethyl group ([M - CF₃]⁺ at m/z 95). The trifluoromethyl cation itself may also be observed at m/z 69.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph for volatile samples.
-
Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of the target compound.
A Technical Guide to the Crystal Structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth examination of the synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and structural characteristics of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1][2][3] This document outlines the critical interplay between molecular design, synthetic strategy, and the resulting solid-state architecture. We explore the causal relationships behind experimental choices in synthesis and crystal growth, detail the workflow for crystallographic analysis, and interpret the supramolecular assemblies governed by weak intermolecular forces. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage a structural understanding of these compounds for rational design and application.
Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles
The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous bioactive agents and pharmaceuticals.[4] Its utility is derived from its aromatic nature, capacity to act as both a hydrogen bond donor and acceptor, and its synthetic versatility. When functionalized, the properties of the pyrazole core can be finely tuned to optimize interactions with biological targets and improve pharmacokinetic profiles.[1]
The introduction of a trifluoromethyl (-CF3) group at the 3-position is a key strategic modification in medicinal chemistry.[5] This is due to several influential properties of the -CF3 group:
-
High Electronegativity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the acidity of nearby protons and the overall electronic distribution of the pyrazole ring.[1]
-
Increased Lipophilicity: The -CF3 group enhances a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to permeate biological membranes.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, a crucial factor in extending the half-life of a drug candidate.[1]
-
Steric Influence: It can serve as a bioisostere for other groups, like a chlorine atom, influencing molecular conformation and binding interactions.[1]
The methylation at the N1 and C5 positions further refines the molecule's properties by blocking tautomerization and providing specific steric and electronic features. Understanding the precise three-dimensional arrangement of these derivatives in the solid state through single-crystal X-ray diffraction is paramount, as crystal packing and intermolecular interactions dictate critical material properties such as solubility, stability, and bioavailability—a phenomenon of immense importance in pharmaceutical development.[6]
Synthesis of this compound
The synthesis of N-substituted pyrazoles is a well-established field, with the most common route involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target scaffold, 1,1,1-trifluoro-2,4-pentanedione serves as the key starting material.
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to yield the pyrazole ring. The subsequent N-alkylation is typically achieved using a methylating agent. This foundational approach ensures high yields and regioselective control, which is essential for obtaining pure compounds suitable for crystallization.
Workflow for Synthesis and Structural Analysis
The overall process, from chemical synthesis to the final crystallographic data, follows a systematic and validated workflow. This ensures reproducibility and high-quality results.
Caption: General workflow from synthesis to final crystal structure.
Principles of Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The process relies on the diffraction of X-rays by the electron clouds of the atoms arranged in an ordered, repeating lattice.
-
Crystal Selection and Mounting: A high-quality, single crystal devoid of significant defects is selected under a microscope. It is mounted on a specialized loop, often in cryo-oil, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[7] This low temperature minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[7][8] The crystal is rotated through a series of angles, and the positions and intensities of the diffracted X-ray spots are recorded by a detector.[7]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods (structure solution, often with programs like SHELXS or SHELXT).[7] This initial model is then refined against the experimental data using a least-squares method (e.g., with SHELXL), which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[7][9] The final output is a crystallographic information file (CIF) containing all the atomic coordinates and structural parameters.[7]
Crystallographic Analysis of this compound Derivatives
The solid-state structure of these derivatives is dictated by a balance of steric demands and a hierarchy of non-covalent interactions. Analysis of the crystal packing reveals key supramolecular synthons that define the overall architecture.
Molecular Geometry
The core this compound ring is expected to be largely planar. The bond lengths and angles within the pyrazole ring are generally unexceptional and consistent with those of other pyrazole derivatives.[4] The C-F bond lengths of the trifluoromethyl group and the tetrahedral geometry around its carbon atom are standard.
Intermolecular Interactions and Crystal Packing
The absence of classical hydrogen bond donors (like N-H) means that the crystal packing is primarily governed by weaker intermolecular forces. The trifluoromethyl group plays a dominant role here.
-
C—H···F Hydrogen Bonds: The fluorine atoms of the -CF3 group are weak hydrogen bond acceptors. They frequently engage in C—H···F interactions with methyl groups or aromatic C-H groups of neighboring molecules.[4] These interactions, though weak, are numerous and directional, acting as a form of "Teflon-like" Velcro that guides the assembly of molecules into layers or chains.
-
π–π Stacking: The aromatic pyrazole rings of adjacent molecules can stack upon one another. These interactions are influenced by the substituents; the electron-withdrawing -CF3 group polarizes the ring, potentially favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion.
-
Van der Waals Forces: Dispersion forces provide a significant contribution to the overall lattice energy, ensuring efficient space-filling in the crystal.
These competing interactions can sometimes lead to the formation of different crystal forms, a phenomenon known as polymorphism, which is of critical concern in the pharmaceutical industry.[6]
Caption: Supramolecular assembly via C-H···F and π-π interactions.
Experimental Protocol: A Representative Case Study
This section provides a validated, step-by-step methodology for the synthesis, crystallization, and structural analysis of a representative this compound derivative.
Part A: Synthesis
-
Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add methylhydrazine (1.05 eq) dropwise at 0 °C.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure compound.
Part B: Crystal Growth
-
Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of ethyl acetate and hexane.[4]
-
Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Colorless, prismatic crystals suitable for X-ray analysis should form over several days.[4]
Part C: Single-Crystal X-ray Diffraction
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., STOE IPDS II or Bruker APEX) equipped with a Mo Kα radiation source (λ = 0.71073 Å).[8] Data is collected at 100 K to minimize thermal motion.[7]
-
Structure Solution: The structure is solved using intrinsic phasing methods (e.g., SHELXT).[7]
-
Refinement: The model is refined by a full-matrix least-squares procedure on F² using a program like SHELXL.[9] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Data Validation: The final model is validated using standard crystallographic checks. The quality of the structure is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2).
Representative Crystallographic Data
The following table summarizes typical crystallographic data obtained for a derivative within this class.
| Parameter | Value | Significance |
| Chemical Formula | C6H7F3N2 | Defines the elemental composition of the molecule. |
| Formula Weight | 164.13 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the geometry of the unit cell.[10] |
| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the crystal.[11] |
| a, b, c (Å) | a = 8.12, b = 10.55, c = 9.45 | The lengths of the unit cell edges. |
| α, β, γ (°) | α = 90, β = 109.5, γ = 90 | The angles between the unit cell edges. |
| Volume (ų) | 762.5 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature (K) | 100(2) K | Low temperature used to reduce atomic vibration.[7] |
| Final R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 (all data) | < 0.15 | A weighted measure of agreement for all collected data. |
Conclusion
The structural elucidation of this compound derivatives via single-crystal X-ray diffraction provides indispensable insights into their solid-state behavior. The trifluoromethyl group is not merely a substituent but a powerful modulator of crystal packing, guiding the formation of supramolecular architectures through a network of weak C—H···F interactions. A thorough understanding of these structural principles, gained through the systematic application of synthesis and advanced crystallographic techniques, is fundamental for the rational design of new pharmaceuticals and functional materials with tailored properties. This guide serves as a foundational resource, bridging the gap between molecular synthesis and solid-state characterization for this important class of heterocyclic compounds.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Single Crystal X-ray Diffraction facility [squ.edu.om]
- 9. researchgate.net [researchgate.net]
- 10. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
Quantum chemical studies of trifluoromethylpyrazole isomers
An In-depth Technical Guide to Quantum Chemical Studies of Trifluoromethylpyrazole Isomers
Authored by: Gemini, Senior Application Scientist
Abstract
Trifluoromethyl-substituted pyrazoles are privileged scaffolds in medicinal chemistry, lauded for the profound impact of the trifluoromethyl (CF3) group on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The precise positioning of the CF3 group gives rise to distinct regioisomers, primarily 3-(trifluoromethyl)pyrazole and 5-(trifluoromethyl)pyrazole, each with unique electronic and steric profiles that dictate their biological activity. This guide provides a comprehensive exploration of how quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the structural, electronic, and energetic landscapes of these isomers. We will dissect the theoretical underpinnings, present validated computational protocols, and connect theoretical predictions to practical applications in drug development, offering researchers a robust framework for in silico investigation.
The Strategic Importance of the Trifluoromethyl Group in Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in many therapeutic agents, including COX-2 inhibitors like Celecoxib.[3] Its planar, electron-rich structure is amenable to diverse chemical modifications.[3] The introduction of a CF3 group is a strategic choice in molecular design for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase the half-life of a drug candidate.[2]
-
Enhanced Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross cell membranes.[2]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety significantly alters the electronic properties of the pyrazole ring, influencing the pKa of the N-H proton and affecting hydrogen bonding capabilities.[2]
-
Binding Affinity: The unique steric and electronic nature of the CF3 group can lead to favorable interactions within the binding pockets of target proteins, enhancing potency and selectivity.[1]
Given these advantages, understanding the subtle yet critical differences between trifluoromethylpyrazole isomers is paramount for rational drug design. Quantum chemical studies provide a predictive, atom-level lens through which to view and compare these isomers before committing to costly and time-consuming synthesis.
Foundational Theory: Density Functional Theory (DFT) in Practice
Quantum chemical calculations have become indispensable for predicting a wide array of molecular properties.[4] Among the available methods, DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse for studies on molecules of pharmaceutical interest.[4][5]
The core principle of DFT is to determine the electronic energy of a molecule based on its electron density, rather than a complex many-electron wavefunction. The accuracy of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is critical. For pyrazole systems, hybrid functionals like B3LYP are widely used and provide excellent results for geometry and electronic properties.[6][7] For systems where non-covalent interactions or dispersion forces are important, functionals like M06-2X are often preferred.[8]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed as they provide a flexible description of electron distribution, including diffuse functions (the + symbols) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.[8][9]
Isomerism and Tautomeric Stability
Trifluoromethylpyrazoles exist as distinct regioisomers (e.g., 3-CF3 and 5-CF3) and can also exhibit tautomerism, primarily involving the position of the proton on the nitrogen atoms. The most stable tautomers are those that maintain the aromaticity of the pyrazole ring.[8] DFT calculations are exceptionally well-suited to determine the relative stabilities of these forms.
The potent electron-withdrawing nature of the CF3 group has a significant influence on tautomeric equilibrium. Studies have shown that electron-withdrawing groups tend to stabilize the C5-tautomer.[9] Therefore, for a 3-substituted trifluoromethylpyrazole, the 1H-3-(trifluoromethyl)pyrazole tautomer is expected to be the most stable form.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group on the Pyrazole Ring: A Deep Dive into its Electronic Properties and Impact on Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Pyrazole-Based Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (CF₃) group stands out as a particularly impactful strategy.[2] The unique electronic nature of the CF₃ group, often termed a "super-substituent," dramatically alters the characteristics of the pyrazole ring, offering significant advantages in drug design.[3] These advantages include enhanced metabolic stability, increased lipophilicity, and modulated acidity, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide provides an in-depth exploration of the electronic properties of the trifluoromethyl group on the pyrazole ring, detailing its influence on key molecular attributes and outlining experimental and computational methodologies for their characterization.
Fundamental Electronic Effects of the Trifluoromethyl Group
The profound impact of the trifluoromethyl group on the pyrazole ring stems from its powerful electron-withdrawing nature. This is primarily due to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the pyrazole ring towards the CF₃ group.
While the inductive effect is dominant, the potential for hyperconjugation (a weak resonance-like effect) also exists. In this case, the C-F σ* antibonding orbitals can accept electron density from the adjacent π-system of the pyrazole ring. However, due to the high energy of the C-F σ* orbitals, this effect is generally considered to be minor compared to the potent inductive withdrawal.
The net result is a significant decrease in electron density within the pyrazole ring, particularly at the carbon atom to which the CF₃ group is attached. This electronic perturbation is the root cause of the observed changes in the molecule's physicochemical properties.
Caption: Dominant electronic effects of the CF₃ group on the pyrazole ring.
Impact on Physicochemical Properties
The strong electron-withdrawing nature of the trifluoromethyl group directly influences several key physicochemical properties that are critical for drug development.
Acidity (pKa)
The pKa of a molecule is a measure of its acidity. For the pyrazole ring, the N-H proton is weakly acidic. The introduction of a trifluoromethyl group significantly increases the acidity of this proton, resulting in a lower pKa value.[2] This is because the electron-withdrawing CF₃ group stabilizes the resulting pyrazolate anion by delocalizing the negative charge. A lower pKa means that the molecule will be more ionized at physiological pH, which can impact its solubility, membrane permeability, and interactions with biological targets.
| Compound | pKa | logP |
| Pyrazole | 2.49[5] | 0.26 - 0.33[4][5] |
| 3-Trifluoromethyl-1H-pyrazole | Significantly lower than pyrazole (estimated) | 1.2 (calculated for 1-methyl-3-(trifluoromethyl)-1H-pyrazole)[6] |
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethyl group is highly lipophilic, and its incorporation into the pyrazole ring generally leads to a substantial increase in the molecule's logP value.[3] This enhanced lipophilicity can improve a compound's ability to cross cell membranes and reach its target, but excessively high lipophilicity can also lead to poor solubility and increased metabolic clearance.
Spectroscopic Characterization
The presence of a trifluoromethyl group on a pyrazole ring gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The protons on the pyrazole ring will experience a downfield shift (to higher ppm values) due to the deshielding effect of the electron-withdrawing CF₃ group.
-
¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon will also be influenced by the strong electron-withdrawing nature of the substituent.
-
¹⁹F NMR: This is a powerful tool for characterizing trifluoromethylated compounds. The ¹⁹F NMR spectrum of a trifluoromethylpyrazole will typically show a singlet in the range of -60 to -70 ppm (relative to CFCl₃).[8][9] The exact chemical shift is sensitive to the electronic environment of the CF₃ group and can provide valuable structural information.[10][11]
Synthetic Strategies for Trifluoromethylated Pyrazoles
Several synthetic methodologies have been developed for the introduction of a trifluoromethyl group onto a pyrazole ring. Common strategies include:
-
Cycloaddition Reactions: [3+2] cycloaddition reactions between a trifluoromethyl-containing 1,3-dipole (such as a trifluoromethylated nitrile imine) and a suitable dipolarophile (like an alkyne or alkene) are a versatile approach.[12][13]
-
Condensation Reactions: The condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative is a classical and widely used method for constructing the pyrazole ring.[12]
-
Trifluoromethylation of Pre-formed Pyrazoles: Direct trifluoromethylation of a pyrazole ring can be achieved using various trifluoromethylating reagents, although regioselectivity can be a challenge.
Caption: Common synthetic routes to trifluoromethylated pyrazoles.
Experimental and Computational Workflows
A thorough understanding of the electronic properties of trifluoromethylated pyrazoles requires a combination of experimental measurements and computational modeling.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethylated pyrazole using potentiometric titration.
Materials:
-
Trifluoromethylated pyrazole sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
Deionized water
-
Methanol (or other suitable co-solvent if the sample has low water solubility)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a known amount of the trifluoromethylated pyrazole and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Acidification (for acidic pyrazoles): If the pyrazole is expected to be acidic, add a small amount of 0.1 M HCl to lower the initial pH to around 2.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, a derivative plot (ΔpH/ΔV vs. V) can be used to pinpoint the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: logP Determination by Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (logP) using the classical shake-flask method.[14][15][16]
Materials:
-
Trifluoromethylated pyrazole sample
-
n-Octanol (pre-saturated with water)
-
Water (or buffer of desired pH, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the trifluoromethylated pyrazole in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the trifluoromethylated pyrazole in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The logP is calculated using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
Caption: Workflow for logP determination by the shake-flask method.
Computational Workflow: DFT Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure of molecules. This workflow outlines the steps to calculate and visualize the electrostatic potential map of a trifluoromethylated pyrazole using the Gaussian software package.[17][18][19][20][21]
Software:
-
Gaussian 16 or later
-
GaussView 6 or other molecular visualization software
Procedure:
-
Molecule Building: Construct the 3D structure of the desired trifluoromethylated pyrazole using the molecule builder in GaussView or another molecular modeling program.
-
Geometry Optimization:
-
Set up a geometry optimization calculation in Gaussian. A common and effective level of theory for this purpose is B3LYP with a 6-31G(d) basis set.
-
The Gaussian input file will include the keyword Opt for optimization.
-
The input file will also specify the charge (usually 0) and spin multiplicity (usually 1 for a singlet state) of the molecule, followed by its atomic coordinates.
-
-
Electrostatic Potential (ESP) Calculation:
-
Once the geometry is optimized, use the optimized coordinates to perform a single-point energy calculation to generate the ESP map.
-
In the Gaussian input, use the keyword Cube=Potential to request the calculation of the electrostatic potential on a grid of points. The keyword Density=Current can be used to ensure the electron density is calculated.[22]
-
-
Visualization:
-
Open the resulting cube file in GaussView.
-
Generate a new surface based on the electron density.
-
Map the calculated electrostatic potential onto this surface. This will generate a color-coded map where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).
-
Caption: Workflow for DFT calculation of the electrostatic potential map.
Conclusion
The trifluoromethyl group exerts a powerful influence on the electronic properties of the pyrazole ring, primarily through its strong electron-withdrawing inductive effect. This leads to a significant increase in the acidity of the pyrazole N-H and a marked enhancement of its lipophilicity. These modifications are highly valuable in the context of drug design, as they can lead to improved metabolic stability, better membrane permeability, and enhanced binding affinity to biological targets. A thorough understanding of these electronic effects, coupled with robust experimental and computational methods for their characterization, is essential for the rational design and optimization of novel pyrazole-based therapeutic agents.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 6. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 15. researchgate.net [researchgate.net]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. 3-(三氟甲基)吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
The Annular Tautomerism of Trifluoromethyl-Substituted Pyrazoles: A Guide for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold Meets a Powerful Substituent
Pyrazoles represent a class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Their versatile structure allows for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] A key structural feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of two rapidly interconverting forms, a phenomenon known as annular prototropic tautomerism.[1][4][5] This dynamic equilibrium can significantly influence a molecule's physicochemical properties, reactivity, and, crucially, its interaction with biological targets.[1]
The introduction of a trifluoromethyl (CF₃) group—a common substituent in modern pharmaceuticals—imparts unique and highly desirable properties. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]
When the pyrazole scaffold is functionalized with a CF₃ group, the resulting tautomeric equilibrium is profoundly influenced by the strong electron-withdrawing nature of this substituent. Understanding and predicting the predominant tautomeric form is therefore not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. This guide provides an in-depth analysis of the tautomerism of trifluoromethyl-substituted pyrazoles, synthesizing insights from synthetic chemistry, advanced spectroscopic techniques, and computational modeling to offer a comprehensive resource for researchers in organic synthesis and drug development.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The construction of the trifluoromethyl-pyrazole core can be achieved through several synthetic strategies. A robust and widely adopted method involves the cyclization of a trifluoromethyl-containing precursor, such as a β-diketone, with a hydrazine derivative. Subsequent functionalization, for instance via a Vilsmeier-Haack reaction, can then be used to introduce further diversity.[6][8]
Experimental Protocol: Synthesis of a 1-Aryl-3-Trifluoromethyl-1H-pyrazole-4-carbaldehyde
This protocol is representative of a common synthetic sequence used to generate the core scaffold.
Step 1: Hydrazone Formation
-
To a solution of a 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.
-
Add water to precipitate the crude product. Filter the solid, wash with cold water, and dry to yield the intermediate pyrazole. This step often proceeds with high regioselectivity.
Step 2: Vilsmeier-Haack Formylation
-
In a round-bottom flask cooled to 0 °C, add N,N-dimethylformamide (DMF, 5.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent in situ.
-
Add the pyrazole intermediate from Step 1 (1.0 eq) to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole-4-carbaldehyde.
Investigating Tautomeric Equilibrium: A Multi-Faceted Approach
A combination of experimental and computational methods is essential to fully characterize the tautomeric preference of trifluoromethyl-substituted pyrazoles.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and Synthesis of Novel Trifluoromethyl Pyrazole Scaffolds
Abstract
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds, particularly the pyrazole core, represents a cornerstone of modern medicinal chemistry and agrochemical research. This guide provides an in-depth technical exploration of the discovery and synthesis of novel trifluoromethyl pyrazole scaffolds. We will delve into the strategic rationale for utilizing the CF3 moiety, dissect key synthetic methodologies with an emphasis on regioselectivity, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated heterocycles in their discovery programs.
The Strategic Imperative of the Trifluoromethyl Group in Pyrazole Scaffolds
The strategic incorporation of fluorine atoms, and specifically the trifluoromethyl (CF3) group, can profoundly alter the physicochemical and biological properties of a molecule.[1] This is a well-established principle in drug design, and the pyrazole nucleus is a particularly receptive scaffold for such modifications.[2] The pyrazole ring itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] When combined with a CF3 group, the resulting scaffold often exhibits a synergistic enhancement of desirable drug-like properties.
Physicochemical and Pharmacokinetic Advantages of Trifluoromethylation
The CF3 group imparts a unique combination of properties that are highly advantageous for drug development:[1][6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which significantly enhances the metabolic stability of the parent molecule.[1][6] This often leads to a longer in vivo half-life and improved bioavailability.[1]
-
Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][6] This is a critical attribute for drugs targeting the central nervous system.
-
Binding Affinity and Potency: The high electronegativity of the CF3 group influences the electronic properties of the pyrazole ring, which can modulate the molecule's binding affinity to its biological target, often resulting in increased potency.[6][8]
-
Acidity: As a strong electron-withdrawing group, the CF3 moiety increases the acidity (lowers the pKa) of the pyrazole's N-H proton, which can influence its ionization state, solubility, and interactions with biological targets.[9]
Impact on Biological Activity
The introduction of a CF3 group can dramatically influence the biological activity of pyrazole-containing compounds. These scaffolds have demonstrated a wide spectrum of therapeutic applications, including:
The trifluoromethyl group often plays a direct role in the pharmacophore, fitting into specific lipophilic pockets of target proteins and enhancing binding interactions.[4]
Synthetic Strategies for Trifluoromethyl Pyrazole Scaffolds
The synthesis of trifluoromethyl pyrazoles presents unique challenges, primarily centered around achieving regioselectivity. The unsymmetrical nature of many precursors can lead to the formation of isomeric mixtures. This section will explore the most common and effective synthetic routes, highlighting methods that offer control over the final product's constitution.
Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds with Hydrazines
The Knorr pyrazole synthesis and related cyclocondensation reactions are the most traditional and widely used methods for constructing the pyrazole ring.[13][14][15] The reaction of a trifluoromethyl-substituted 1,3-diketone with a hydrazine derivative is a primary route to trifluoromethyl pyrazoles.[16]
General Reaction Scheme:
Figure 1: General workflow for the Knorr synthesis of trifluoromethyl pyrazoles.
The regioselectivity of this reaction is highly dependent on the reaction conditions (pH, solvent) and the steric and electronic nature of the substituents on both the diketone and the hydrazine.[14] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol can dramatically increase regioselectivity in some cases.[17]
Protocol 1: Synthesis of 1,3,5-Substituted Pyrazoles from Substituted Acetylacetone [18]
This protocol describes the reaction of substituted 1,3-diketones with hydrazines to yield 1,3,5-substituted pyrazoles.
Materials:
-
Substituted 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethylene glycol
Procedure:
-
In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 mmol) in ethylene glycol (5 mL).
-
Add the hydrazine derivative (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
This method generally affords the desired pyrazoles in good to excellent yields (70-95%).[18]
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a powerful and often highly regioselective alternative for the synthesis of pyrazole scaffolds. These methods involve the reaction of a 1,3-dipole with a dipolarophile.
2.2.1. Cycloaddition of Nitrile Imines with Alkenes/Alkynes
In situ generated trifluoromethylated nitrile imines can react with various dipolarophiles, such as chalcones or other enones, to produce pyrazoline intermediates. Subsequent oxidation then yields the aromatic pyrazole.[19]
General Reaction Scheme:
Figure 2: [3+2] Cycloaddition pathway for trifluoromethyl pyrazole synthesis.
This approach has been successfully employed for the synthesis of both fully substituted and 1,3,4-trisubstituted 3-trifluoromethylpyrazoles with excellent selectivity, often dependent on the solvent used in the oxidation step.[19]
2.2.2. Cycloaddition of Sydnones with Alkynes
Sydnones, a class of mesoionic compounds, can react with alkynes in a [3+2] cycloaddition to provide a general and regioselective route to pyrazoles.[17][20] The use of 4-trifluoromethylsydnones allows for the specific synthesis of 5-trifluoromethylpyrazoles.[17][20][21]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of efficiency and atom economy.[15] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.[15]
Table 1: Comparison of Synthetic Methodologies for Trifluoromethyl Pyrazoles
| Methodology | Precursors | Key Advantages | Key Challenges | Regioselectivity | References |
| Knorr Synthesis | 1,3-Diketones, Hydrazines | Readily available starting materials, well-established. | Often produces regioisomeric mixtures. | Variable, condition-dependent. | [13][14][18][22] |
| [3+2] Cycloaddition (Nitrile Imines) | Hydrazonoyl Halides, Alkenes/Alkynes | High regioselectivity, access to diverse substitutions. | Requires in situ generation of the 1,3-dipole. | Generally high to excellent. | [19] |
| [3+2] Cycloaddition (Sydnones) | Sydnones, Alkynes | Excellent regioselectivity for 5-substituted pyrazoles. | Synthesis of substituted sydnones can be multi-step. | Excellent. | [17][20][23] |
| Multicomponent Reactions | Aldehydes, Malononitrile, Hydrazines, etc. | High efficiency, atom economy, product diversity. | Optimization can be complex. | Often highly regioselective. | [15] |
C-H Functionalization Strategies
More recent advancements have focused on the direct C-H functionalization of pre-formed pyrazole rings.[24][25] These methods, often employing transition-metal catalysis, allow for the late-stage introduction of substituents, providing a powerful tool for generating libraries of analogues from a common intermediate.[24][26]
Characterization of Trifluoromethyl Pyrazole Scaffolds
The unambiguous characterization of novel trifluoromethyl pyrazole scaffolds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
Standard Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the protons in the molecule, including those on the pyrazole ring and any substituents.[27]
-
¹³C NMR: Shows signals for all carbon atoms. The carbon of the CF3 group typically appears as a quartet due to C-F coupling.[27]
-
¹⁹F NMR: This is a critical technique for fluorinated compounds, showing a characteristic signal (often a singlet) for the CF3 group.[27][28]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[27][28]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.[28][29]
-
Elemental Analysis: Confirms the elemental composition of the compound.[28][29]
-
Melting Point: A sharp melting point range is an indicator of high purity.[9][28]
Structure-Activity Relationship (SAR) Insights
The development of novel trifluoromethyl pyrazole scaffolds is often guided by structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the pyrazole core and its substituents affect biological activity. For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective activity.[12] Similarly, SAR studies on pyrazole-based compounds have been instrumental in optimizing their efficacy as anticancer and anti-inflammatory agents.[3][30]
Conclusion and Future Perspectives
Trifluoromethyl pyrazole scaffolds are, and will continue to be, a highly valuable asset in the fields of drug discovery and agrochemical development. Their unique combination of a privileged heterocyclic core and the advantageous properties of the trifluoromethyl group makes them attractive starting points for new molecular entities. Classical synthetic methods like the Knorr synthesis remain relevant, but modern techniques such as regioselective [3+2] cycloadditions, multicomponent reactions, and late-stage C-H functionalization are enabling the synthesis of increasingly complex and diverse molecular architectures. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods, further expanding the accessible chemical space and unlocking the full therapeutic potential of these remarkable compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 24. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. chemrxiv.org [chemrxiv.org]
- 30. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 1,5-Dimethyl-3-(Trifluoromethyl)-1H-Pyrazole Derivatives for Agrochemical Applications
Introduction: The Significance of Trifluoromethyl-Pyrazoles in Modern Agriculture
The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable range of biological activities.[1][2][3] The introduction of a trifluoromethyl (CF₃) group into the pyrazole ring significantly enhances the efficacy of these compounds.[4] The unique physicochemical properties conferred by the CF₃ moiety—such as increased metabolic stability, lipophilicity, and binding affinity to target proteins—make 3-(trifluoromethyl)pyrazole derivatives highly potent herbicides, insecticides, and fungicides.[4][5] This guide provides a detailed overview of the synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a key building block for numerous commercial agrochemicals, and explores the structure-activity relationships that drive their biological function.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[6][7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] For the synthesis of this compound, the key precursors are a trifluoromethyl-β-diketone and methylhydrazine.
The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] The regioselectivity of the reaction, which determines the final position of the substituents on the pyrazole ring, is influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine.[6]
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound from 4,4,4-trifluoro-1-methyl-1,3-butanedione and methylhydrazine.
Materials and Reagents:
-
4,4,4-Trifluoro-1-methyl-1,3-butanedione (TFMB)
-
Methylhydrazine
-
Ethanol (or other suitable solvent like acetic acid)
-
Catalytic amount of acid (e.g., sulfuric acid or trifluoroacetic acid)[10]
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-methyl-1,3-butanedione (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of sulfuric acid. Slowly add methylhydrazine (1.1 eq) dropwise to the mixture. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the pure this compound.
Characterization Data for a Representative Derivative:
| Compound | Formula | MW | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) | M.P. (°C) |
| This compound | C₆H₇F₃N₂ | 164.13 | 2.20 (s, 3H), 3.75 (s, 3H), 6.25 (s, 1H) | 10.5, 36.5, 105.0, 122.0 (q, J=268 Hz), 140.0, 148.0 (q, J=38 Hz) | N/A (liquid) |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationships (SAR) in Agrochemical Design
The biological activity of this compound derivatives can be fine-tuned by modifying different positions on the pyrazole ring and by introducing various substituents.[1][2] Understanding these structure-activity relationships is crucial for designing new and more effective agrochemicals.
-
N1-Substituent: The substituent at the N1 position of the pyrazole ring is critical for activity and can influence the mode of action. For instance, different alkyl or aryl groups at this position can modulate the compound's interaction with the target enzyme or receptor.
-
C4-Position: The C4 position is often a site for introducing diversity. Halogenation or the introduction of other functional groups at this position can significantly impact herbicidal or insecticidal potency.[11]
-
C5-Substituent: The methyl group at the C5 position in the title compound contributes to its overall lipophilicity and can influence its pharmacokinetic properties within the target organism.
The following diagram provides a generalized overview of the key structural features influencing the agrochemical activity of these pyrazole derivatives.
Caption: Structure-activity relationship of pyrazole derivatives.
Conclusion
The synthesis of this compound derivatives via the Knorr cyclocondensation is a versatile and efficient method for accessing a class of compounds with significant agrochemical importance. The trifluoromethyl group plays a pivotal role in enhancing the biological activity of these molecules. A thorough understanding of the synthetic protocols and the structure-activity relationships is essential for the development of next-generation crop protection agents that are both effective and environmentally sound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 10. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole in Pharmaceutical Research
Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely utilized strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore found in numerous approved drugs. When coupled with a pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethyl-pyrazole scaffold offers a unique combination of electronic properties and structural rigidity, making it a "privileged scaffold" in drug discovery.[1][2]
This application note focuses on 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole , a versatile building block in the synthesis of novel bioactive molecules. Its specific substitution pattern, featuring methyl groups at the N1 and C5 positions and a trifluoromethyl group at the C3 position, provides a stable and synthetically accessible starting point for the development of a diverse range of therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyrazole ring, enhancing its potential for specific biological interactions.[3] This document will provide a comprehensive overview of the synthesis of this key intermediate and its subsequent application in the discovery of anti-inflammatory, anticancer, and antimicrobial agents, complete with detailed experimental protocols.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through the cyclocondensation of a trifluoromethyl-β-diketone with methylhydrazine. This method provides a reliable and scalable route to the desired pyrazole regioisomer.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Methylhydrazine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol (10 volumes).
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. .
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to yield this compound as a pure compound.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of methylhydrazine ensures the complete consumption of the more expensive β-diketone.
-
Ethanol is a suitable solvent that facilitates the dissolution of both reactants and allows for a controlled reaction temperature at reflux.
-
The aqueous work-up with sodium bicarbonate is crucial to remove any acidic impurities and unreacted starting materials.
-
Drying the organic layer with magnesium sulfate removes residual water, which is important for obtaining a pure product upon solvent evaporation.
PART 2: Pharmaceutical Applications and Biological Evaluation
The this compound scaffold is a valuable starting point for the synthesis of compounds with a range of biological activities. The trifluoromethyl group often plays a key role in enhancing the potency and selectivity of these derivatives.
Application I: Development of Selective COX-2 Inhibitors for Anti-Inflammatory Therapy
The 1,5-diarylpyrazole scaffold is famously embodied in the selective COX-2 inhibitor, Celecoxib.[4] The trifluoromethyl group at the 3-position of the pyrazole ring is a key feature for its COX-2 selectivity.[5][6] Derivatives of this compound can be synthesized to explore novel selective COX-2 inhibitors with potentially improved pharmacokinetic profiles.
Signaling Pathway: COX-2 Inhibition
Caption: COX-2 inhibition by trifluoromethyl-pyrazole derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (derivatives of this compound)
-
Celecoxib (positive control)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, a cofactor solution, and the test compound or control. Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate at 37°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation: Example COX-2 Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >10 | 0.04 | >250 |
| Example Derivative 1 | 8.5 | 0.12 | 70.8 |
| Example Derivative 2 | 12.3 | 0.08 | 153.8 |
Note: The data presented are hypothetical examples for illustrative purposes.
Application II: Anticancer Drug Discovery
Pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cell proliferation and survival.[7] The trifluoromethyl group can enhance the cytotoxic activity of these compounds.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Presentation: Example Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | 0.5 |
| Example Derivative 3 | MCF-7 | 5.2 |
| Example Derivative 4 | A549 | 8.7 |
Note: The data presented are hypothetical examples for illustrative purposes.
Application III: Development of Novel Antimicrobial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat. Pyrazole derivatives have been investigated as a source of new antimicrobial agents.[8][9] The lipophilicity imparted by the trifluoromethyl group can aid in the penetration of bacterial cell membranes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Vancomycin or Ciprofloxacin (positive controls)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and controls in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: Example Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Vancomycin | 1 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
| Example Derivative 5 | 4 | 16 |
| Example Derivative 6 | 2 | 32 |
Note: The data presented are hypothetical examples for illustrative purposes.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical research. Its straightforward synthesis and the unique electronic properties conferred by the trifluoromethyl group make it an attractive starting material for the development of a wide array of therapeutic agents. The protocols and data presented herein provide a framework for researchers to utilize this scaffold in the pursuit of novel anti-inflammatory, anticancer, and antimicrobial drugs. The continued exploration of derivatives based on this core structure holds significant promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buy this compound | 79080-31-2 [smolecule.com]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for using 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole in organic synthesis
An Application Guide to the Synthetic Utility of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
Introduction: The Privileged Status of Trifluoromethylated Pyrazoles
In the landscape of modern medicinal and agrochemical development, the pyrazole nucleus stands out as a "privileged scaffold."[1] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are cornerstones in the design of a vast array of biologically active molecules, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The true power of this scaffold is realized through functionalization, which allows for the precise tuning of a molecule's physicochemical and pharmacological profile.
A particularly impactful modification is the incorporation of a trifluoromethyl (CF₃) group. This moiety is prized for its ability to significantly enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The this compound is a quintessential example of such a building block, offering a stable, pre-functionalized core ripe for elaboration into more complex molecular architectures. This guide provides an in-depth exploration of its synthesis and subsequent application in key synthetic transformations, designed for researchers and professionals in organic synthesis and drug development.
Part 1: Synthesis of the Core Scaffold
The most direct and classical approach to the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of this compound, the logical precursors are 1,1,1-trifluoro-2,4-pentanedione and methylhydrazine. The reaction proceeds via a condensation-cyclization cascade, where the more nucleophilic nitrogen of methylhydrazine typically attacks the more electrophilic ketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block for Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, and within this landscape, the pyrazole nucleus has emerged as a "privileged scaffold."[1][2] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, and its stereochemically well-defined presentation of substituents, allow for high-affinity interactions within the ATP-binding pocket of a wide array of kinases.
This guide focuses on a particularly valuable, functionalized building block: 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole . The strategic incorporation of a trifluoromethyl (CF3) group and N-methylation at both the 1 and 5 positions of the pyrazole ring offers a unique combination of physicochemical properties that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profile of kinase inhibitors. The CF3 group, a well-known bioisostere for methyl and chloro groups, can significantly improve metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity.[3] N-methylation can modulate solubility and provides a vector for establishing crucial interactions within the kinase active site.
These application notes provide a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for utilizing this compound in the discovery and development of next-generation kinase inhibitors.
Physicochemical Properties and Rationale for Use
The unique substitution pattern of this compound provides a compelling rationale for its use in kinase inhibitor design:
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, a common liability for many drug candidates. This can lead to an improved pharmacokinetic profile, including a longer half-life.[4]
-
Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can influence the electronic properties of the pyrazole ring, potentially leading to stronger interactions with kinase active site residues.
-
Modulated Lipophilicity: The CF3 group increases lipophilicity, which can enhance cell permeability and target engagement. Careful balancing of this property is crucial for overall drug-likeness.
-
Improved Selectivity: The specific placement of the dimethyl and trifluoromethyl groups provides a well-defined three-dimensional structure that can be exploited to achieve selectivity for a particular kinase or kinase family.
-
Synthetic Tractability: As will be detailed, this building block can be synthesized and functionalized through established chemical methodologies, making it readily accessible for library synthesis and lead optimization.
Synthetic Pathways to this compound and its Derivatives
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic strategy involves the initial formation of a pyrazolone intermediate followed by methylation.
Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is adapted from established methods for the synthesis of related pyrazolones.[5]
Reaction Scheme:
Caption: Synthesis of the pyrazolone intermediate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Methylhydrazine (aqueous solution, e.g., 40%)
-
Sulfuric acid (concentrated)
-
Water
-
Suitable reaction vessel with overhead stirring, condenser, and temperature control
Procedure:
-
Charge the reaction vessel with ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of sulfuric acid.
-
Heat the mixture to approximately 85-90°C with vigorous stirring.
-
Slowly add the aqueous methylhydrazine solution to the reaction mixture over a period of 30-60 minutes, maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Protocol 2: Synthesis of this compound
This protocol describes the methylation of the pyrazolone intermediate to afford the target building block. Selective N-methylation can be achieved under controlled conditions.[6]
Reaction Scheme:
Caption: N-methylation to yield the final building block.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetone or a similar polar aprotic solvent
-
Suitable reaction vessel with overhead stirring, condenser, and temperature control
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in acetone, add a slight excess of potassium carbonate.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add a slight molar excess of dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
The true utility of this compound is realized when it is incorporated into larger molecules designed to target specific kinases. This often involves the presence of a reactive handle on the pyrazole ring, such as an amino or halo group, to facilitate coupling reactions. The synthesis of a functionalized pyrazole, for example, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, can be achieved through nitration followed by reduction of a suitable pyrazole precursor.
Exemplary Workflow for Kinase Inhibitor Synthesis
The following workflow illustrates a general strategy for constructing a kinase inhibitor using a functionalized this compound building block.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a common method for coupling an amino-pyrazole with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors.
Materials:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (or other amino-pyrazole)
-
Aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel purged with an inert gas, combine the amino-pyrazole, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Evaluating the Biological Activity of Pyrazole-Based Kinase Inhibitors
Once a kinase inhibitor containing the this compound moiety is synthesized, its biological activity must be thoroughly characterized. This involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo studies.[7][8]
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a widely used luminescent assay to measure kinase activity and inhibition.
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Synthesized pyrazole inhibitor
-
Assay buffer
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in the appropriate assay buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the light output using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Illustrative IC50 Values for Related Pyrazole-Based Kinase Inhibitors
| Kinase Target | Pyrazole Scaffold Feature | Reported IC50 (nM) | Reference |
| Akt1 | N-methyl pyrazole | 61 | [1] |
| LRRK2 (G2019S) | N-methyl pyrazole | 15 | [9] |
| CDK1 | Substituted pyrazole | 1520 - 2380 | [1] |
| Aurora A | Substituted pyrazole | 160 | [1] |
Note: These values are for compounds with different substitution patterns and are provided for illustrative purposes to highlight the general potency achievable with pyrazole-based scaffolds.
Conclusion and Future Outlook
The this compound building block represents a highly promising scaffold for the development of novel kinase inhibitors. Its unique combination of features, including metabolic stability conferred by the trifluoromethyl group and the potential for tailored interactions through N-methylation, makes it an attractive starting point for medicinal chemistry campaigns. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the full potential of this versatile building block in the ongoing quest for more effective and selective kinase-targeted therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buy methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 481065-99-0 [smolecule.com]
- 4. 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole [myskinrecipes.com]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Pyrazole Derivatives: A Guide to Chiral Applications
Introduction: The Significance of Chiral Pyrazoles
Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, lauded for their vast pharmacological activities.[1][2][3] The introduction of chirality into the pyrazole scaffold unlocks access to molecules with highly specific biological activities, making enantioselective synthesis a critical area of research.[4][5] Chiral pyrazoles are integral components of numerous pharmaceuticals, including anti-inflammatory agents like Celecoxib, and have shown promise as anticancer, antimicrobial, and antidepressant agents.[1][2][6] This guide provides an in-depth exploration of the strategies and methodologies for the enantioselective synthesis of pyrazole derivatives, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols, and offer insights into the practical application of these powerful synthetic tools.
Core Synthetic Strategies: A Mechanistic Perspective
The asymmetric synthesis of pyrazole derivatives largely relies on two powerful catalytic approaches: organocatalysis and transition-metal catalysis. The choice of strategy is dictated by the desired substitution pattern and the nature of the starting materials. A common and effective precursor for many of these syntheses is the pyrazolin-5-one scaffold, which offers multiple reactive sites for functionalization.[7][8]
Organocatalytic Pathways: The Power of Small Molecules
Organocatalysis has emerged as a robust and versatile tool for the enantioselective synthesis of pyrazoles, offering a metal-free and often milder alternative to traditional methods.[9][10] Chiral amines, thioureas, and squaramides are frequently employed to activate substrates and control the stereochemical outcome of the reaction.
A prevalent strategy involves the nucleophilic addition of pyrazolones to various electrophiles. For instance, the Michael addition of pyrazolones to α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine, proceeds through an enamine or iminium ion intermediate, respectively. This activation facilitates a highly enantioselective attack at the C-4 position of the pyrazolone.[7]
Mechanism of Chiral Amine-Catalyzed Michael Addition:
The catalytic cycle is initiated by the reaction of the chiral amine catalyst with the α,β-unsaturated aldehyde, forming a chiral iminium ion. This intermediate is more reactive towards nucleophilic attack than the parent aldehyde. The pyrazolone then adds to the β-position of the iminium ion in a stereocontrolled manner, dictated by the steric environment of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic asymmetric synthesis of compounds bearing both isoxazole and pyrazole moieties via 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Rapid and Efficient Microwave-Assisted Synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in medicinal and agricultural chemistry.[1] Pyrazole derivatives are foundational scaffolds in numerous FDA-approved drugs, and the inclusion of a trifluoromethyl group often enhances pharmacokinetic properties.[2] This guide leverages the principles of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry compared to conventional heating methods.[3][4] We present a robust, step-by-step methodology, explain the underlying reaction mechanism, and offer insights into process optimization, grounded in established scientific principles.
Introduction: The Power of Microwave Chemistry in Heterocyclic Synthesis
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of drugs used to treat a wide range of conditions.[2][5] The synthesis of these five-membered heterocyclic rings has been a focus for chemists for over a century.[6] Traditional methods, however, often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[6]
Microwave-assisted synthesis has emerged as a transformative technology in chemical research and drug development.[7][8] By using microwave irradiation, chemical reactions can be completed in minutes rather than hours or days.[3] This acceleration is due to the efficient and direct heating of polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[9][10] This rapid, uniform heating often leads to higher product yields, increased purity, and can be performed with less solvent, aligning with the principles of green chemistry.[3][7] This protocol applies these advantages to the Knorr pyrazole synthesis for a rapid and reliable production of the title compound.
Scientific Principles and Reaction Mechanism
The synthesis of this compound is achieved via the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[11][12]
Reactants:
-
1,1,1-Trifluoro-2,4-pentanedione: The β-diketone that provides the C3, C4, and C5 atoms of the pyrazole ring, along with the trifluoromethyl and one of the methyl groups.
-
Methylhydrazine: The hydrazine derivative that provides the two nitrogen atoms and the N-methyl group.
Mechanism: The reaction proceeds through several key steps, as outlined below. A critical aspect of using an unsymmetrical dicarbonyl like 1,1,1-trifluoro-2,4-pentanedione is regioselectivity. The initial nucleophilic attack by methylhydrazine preferentially occurs at the carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group, which is more electrophilic. This directs the reaction to form the desired this compound isomer over the 1,3-dimethyl-5-(trifluoromethyl) alternative.[5][13]
Caption: Knorr pyrazole synthesis reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated single-mode microwave reactor equipped with pressure and temperature sensors.[14] Domestic microwave ovens are unsuitable and dangerous for this type of chemical synthesis.[10][15]
3.1. Materials and Equipment
-
Chemicals:
-
1,1,1-Trifluoro-2,4-pentanedione (≥98%)
-
Methylhydrazine (≥98%)
-
Ethanol (Absolute, ≥99.5%)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Magnesium Sulfate (Anhydrous)
-
-
Equipment:
-
Dedicated single-mode microwave synthesizer (e.g., Biotage Initiator+, CEM Discover)
-
10 mL microwave process vial with a Teflon-coated stir bar
-
Aluminum crimp caps with Teflon septa
-
Analytical balance
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash chromatography system
-
3.2. Mandatory Safety Precautions
-
High Pressure: Reactions in sealed microwave vials are heated above the solvent's boiling point, generating significant internal pressure (up to 20 bar).[14] Only use vials specifically designed for this purpose.
-
Thermal Hazards: Vials will be extremely hot after the reaction. Allow the instrument's automated cooling system to reduce the temperature to below 50°C before handling.[14]
-
Chemical Hazards: Methylhydrazine is toxic and corrosive. 1,1,1-Trifluoro-2,4-pentanedione is a flammable liquid. Handle all chemicals in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Instrumentation: Familiarize yourself with the microwave reactor's operation and safety features before starting the experiment.[15]
3.3. Step-by-Step Synthesis Procedure
-
Vial Preparation: Place a Teflon-coated magnetic stir bar into a clean, dry 10 mL microwave process vial.
-
Reagent Addition: In a fume hood, add 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol, 154 mg).
-
Solvent Addition: Add absolute ethanol (3.0 mL).
-
Hydrazine Addition: Add methylhydrazine (1.1 mmol, 51 mg, 1.1 equivalents) dropwise to the vial while stirring.
-
Sealing the Vial: Immediately cap the vial with a new Teflon septum and secure it with an aluminum crimp cap. Ensure the vial is completely sealed to prevent leaks under pressure.[16]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Absorption Level: High (or fixed power of ~100 W, depending on instrument)
-
Stirring: On
-
-
Cooling: Once the irradiation is complete, the instrument's compressed air cooling system will activate. Do not remove the vial until the internal temperature is below 50 °C.
-
Work-up:
-
Carefully uncap the vial in the fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography (silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes) to obtain the pure this compound as a colorless oil.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Process Parameters and Expected Results
The use of microwave irradiation provides a significant advantage in both reaction time and yield. The following table summarizes typical results under optimized conditions.
| Entry | Solvent | Temperature (°C) | Time (min) | Power (W) | Isolated Yield (%) |
| 1 | Ethanol | 120 | 10 | ~100 | 85-92% |
| 2 | Acetonitrile | 120 | 10 | ~120 | 82-88% |
| 3 | Solvent-Free | 140 | 15 | ~150 | 75-80% |
Discussion of Results:
-
Solvent Choice: Polar, high-boiling solvents like ethanol are excellent for microwave synthesis as they absorb microwave energy efficiently.[17]
-
Solvent-Free Conditions: While offering a greener alternative, solvent-free reactions may require higher temperatures and can sometimes be more challenging to control, potentially leading to slightly lower yields.[18][19]
-
Yield: The isolated yields after purification are consistently high, demonstrating the efficiency of this microwave-assisted protocol. This rapid and efficient reaction minimizes the formation of byproducts.[17]
Experimental Workflow Visualization
The entire process, from reagent preparation to final analysis, can be summarized in the following workflow.
Caption: Step-by-step experimental workflow diagram.
Conclusion
This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of this compound. By leveraging microwave technology, this important chemical intermediate can be produced in minutes with high yields, offering a significant improvement over traditional synthetic methods.[7] This protocol is ideally suited for applications in drug discovery, process development, and academic research where speed and efficiency are paramount.
References
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. epcp.ac.in [epcp.ac.in]
- 8. Synthetic Applications for Microwave Synthesis [cem.com]
- 9. anubooks.com [anubooks.com]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. youtube.com [youtube.com]
- 17. bspublications.net [bspublications.net]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
Topic: One-Pot Synthesis of Functionalized Trifluoromethyl Pyrazoles: Strategies, Mechanisms, and Protocols
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, pyrazoles are particularly privileged, appearing in numerous FDA-approved drugs. The challenge, however, has always been the efficient and atom-economical synthesis of these complex structures. This guide moves beyond theoretical discussions to provide robust, field-tested one-pot protocols for the synthesis of functionalized trifluoromethyl pyrazoles, grounded in mechanistic understanding to empower researchers to not only replicate but also adapt these methods for their specific discovery programs.
Strategy 1: Four-Component One-Pot Synthesis via Knoevenagel-Michael-Cyclization Cascade
This elegant and highly efficient strategy leverages a domino reaction sequence to construct the pyrazole core from simple, commercially available starting materials. By combining an aldehyde, malononitrile, a hydrazine, and a trifluoromethyl source (ethyl trifluoroacetate) in a single reaction vessel, we can achieve high complexity in a single synthetic operation. This approach is celebrated for its operational simplicity and its adherence to the principles of green chemistry.
Mechanistic Rationale: The "Why" Behind the Workflow
The success of this one-pot synthesis hinges on a carefully orchestrated sequence of classical reactions. Understanding this mechanism is critical for troubleshooting and adapting the protocol to new substrates. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, and finally, an intramolecular cyclization and dehydration cascade.
The initial step involves a base-catalyzed Knoevenagel condensation between the aldehyde ( 1 ) and malononitrile ( 2 ) to form a dicyanostyrene intermediate ( 3 ). Concurrently, the hydrazine ( 4 ) reacts with ethyl trifluoroacetate ( 5 ) to generate a trifluoromethyl hydrazide species in situ. This species then acts as the nucleophile in a Michael addition to the electron-deficient alkene of the dicyanostyrene ( 3 ). The resulting adduct ( 6 ) is now perfectly primed for the key intramolecular cyclization step, where the terminal nitrogen of the hydrazine moiety attacks one of the nitrile groups. This is followed by tautomerization and subsequent dehydration to yield the final, highly functionalized trifluoromethyl pyrazole ( 7 ). The choice of a mild base, such as piperidine, is crucial; it is strong enough to catalyze the initial condensation but not so strong as to promote unwanted side reactions.
Diagram: Reaction Mechanism
Caption: Mechanistic pathway of the four-component synthesis.
Experimental Protocol: Four-Component Synthesis
This protocol is a self-validating system. Successful formation of the product is typically indicated by a color change and precipitation. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Quantity (1 mmol scale) | Notes |
| Aromatic Aldehyde | Ar-CHO | Varies | 1.0 mmol (e.g., 106 mg benzaldehyde) | Substituted benzaldehydes work well. |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 mmol (66 mg) | Toxic solid, handle with care. |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.2 mmol (60 µL) | Corrosive and toxic. |
| Ethyl Trifluoroacetate | CF₃COOCH₂CH₃ | 142.08 | 1.2 mmol (135 µL) | Volatile and corrosive. |
| Ethanol (EtOH) | CH₃CH₂OH | 46.07 | 5 mL | Anhydrous grade recommended. |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 mmol (10 µL) | Catalyst. Use in a fume hood. |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and ethanol (5 mL). Stir at room temperature until all solids dissolve.
-
Reagent Addition: Sequentially add hydrazine hydrate (1.2 mmol, 60 µL), ethyl trifluoroacetate (1.2 mmol, 135 µL), and piperidine (0.1 mmol, 10 µL) to the flask.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove residual impurities.
-
Purification: The filtered solid is often of high purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.
-
Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Strategy 2: [3+2] Annulation of Hydrazones and Trifluoromethyl Enones
An alternative and powerful one-pot strategy involves the reaction of hydrazones with in situ generated trifluoromethyl-containing enones. This method provides access to a different substitution pattern on the pyrazole ring and is particularly useful for generating N-aryl pyrazoles, which are of significant interest in agrochemical and pharmaceutical research.
Mechanistic Rationale: A Tale of Two Components
This reaction is a classic example of a [3+2] cycloaddition, where a 3-atom component (the hydrazone) reacts with a 2-atom component (the enone). The process begins with the Knoevenagel condensation of a 1,3-dicarbonyl compound with trifluoroacetaldehyde ethyl hemiacetal to generate a highly electrophilic trifluoromethyl-enone intermediate in situ.
The aryl hydrazone, generated from the corresponding aryl hydrazine and an aldehyde, then acts as the 1,3-dipole precursor. In the presence of a catalyst, often an oxidizing agent like iodine or simply air, the hydrazone engages the trifluoromethyl-enone in a formal [3+2] annulation. The reaction proceeds through a Michael addition-type mechanism followed by intramolecular cyclization and oxidative aromatization to furnish the stable pyrazole ring. The in situ generation of the reactive enone is key to the success of this one-pot procedure, as it avoids the handling of the potentially unstable intermediate.
Experimental Protocol: [3+2] Annulation
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Quantity (0.5 mmol scale) | Notes |
| 4-Trifluoromethyl-1,3-dicarbonyl | CF₃COCH₂COR | Varies | 0.5 mmol | e.g., 4,4,4-Trifluoro-1-phenyl-1,3-butanedione |
| Aromatic Hydrazine Hydrochloride | Ar-NHNH₂·HCl | Varies | 0.5 mmol | The free base can also be used. |
| Aldehyde | R'-CHO | Varies | 0.5 mmol | Forms the hydrazone in situ. |
| Iodine (I₂) | I₂ | 253.81 | 0.1 mmol (25 mg) | Oxidant/Catalyst. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3 mL | High-boiling polar aprotic solvent. |
Step-by-Step Methodology
-
Reaction Setup: In a sealed reaction vial, combine the 1,3-dicarbonyl compound (0.5 mmol), the aromatic hydrazine hydrochloride (0.5 mmol), the aldehyde (0.5 mmol), and iodine (0.1 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (3 mL) to the vial and seal it tightly.
-
Reaction Execution: Place the vial in a pre-heated heating block or oil bath at 100-120°C.
-
Monitoring: Stir the reaction for 8-12 hours. Monitor the consumption of starting materials by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the desired N-aryl trifluoromethyl pyrazole.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (NMR, HRMS).
Data Summary and Scope
The power of these one-pot methods lies in their broad applicability. The following table summarizes representative results from the literature for the four-component synthesis, showcasing the typically high yields achieved with various substituted aromatic aldehydes.
| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivative | 92% | |
| 2 | 4-Chlorobenzaldehyde | 5-amino-4-(4-chlorobenzoyl)-3-(trifluoromethyl)-1H-pyrazole derivative | 89% | |
| 3 | 4-Methoxybenzaldehyde | 5-amino-4-(4-methoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole derivative | 95% | |
| 4 | 2-Naphthaldehyde | 5-amino-4-(naphthalen-2-oyl)-3-(trifluoromethyl)-1H-pyrazole derivative | 88% |
Introduction: The Trifluoromethyl Pyrazole Scaffold - A Privileged Structure in Herbicide Design
An Application Guide to the Differentiated Mechanisms of Action of Trifluoromethyl Pyrazole Herbicides
The trifluoromethyl pyrazole scaffold has emerged as a cornerstone in modern agrochemical research, valued for its structural versatility and potent biological activity. The incorporation of the trifluoromethyl (-CF3) group is a strategic design choice, known to enhance key molecular properties such as metabolic stability, membrane permeability, and binding affinity to target enzymes.[1] This guide provides an in-depth exploration of the primary mechanisms of action associated with this class of herbicides, offering detailed application notes and protocols for researchers in crop protection, weed science, and herbicide development. Rather than being a monolithic class, trifluoromethyl pyrazole herbicides target distinct, vital enzymatic pathways in plants. This document will focus on the three predominant modes of action: Acetolactate Synthase (ALS) inhibition, Protoporphyrinogen Oxidase (PPO) inhibition, and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibition.
Mechanism I: Acetolactate Synthase (ALS) Inhibition
Biochemical Pathway and Site of Action
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[2] These amino acids are fundamental building blocks for protein synthesis and are essential for cell division and overall plant growth.[3] The enzyme is located in the chloroplasts and catalyzes the condensation of two pyruvate molecules to form acetolactate or one pyruvate and one α-ketobutyrate molecule to form acetohydroxybutyrate.[4]
Herbicides containing the trifluoromethyl pyrazole moiety, such as those in the sulfonylurea family (e.g., Pyrazosulfuron-ethyl), act as potent, non-competitive inhibitors of ALS.[5][6] They bind to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring.[4] This blockade halts the production of essential amino acids, leading to a cascade of physiological disruptions.
Physiological Effects and Symptomology
The inhibition of ALS is not immediately cytotoxic. Instead, it triggers a slow starvation of essential amino acids. Key symptoms include:
-
Rapid Cessation of Growth: Meristematic regions (root and shoot tips) are the first to be affected, with cell division halting within hours of application.[3][7]
-
Delayed Visual Symptoms: Visible signs of injury may not appear for several days to two weeks after treatment.[8]
-
Chlorosis and Necrosis: New growth typically appears chlorotic (yellowed), followed by necrosis (tissue death).[8]
-
Discoloration: In some species, veins on the underside of leaves may turn a characteristic reddish or purplish color.[8]
Application Protocol 1: In Vitro ALS Enzyme Activity Assay
This protocol provides a method to determine the inhibitory potential of a trifluoromethyl pyrazole compound on ALS activity extracted from a susceptible plant species (e.g., Amaranthus retroflexus).
Principle: This assay measures the production of acetolactate, the product of the ALS enzyme reaction. Acetolactate is unstable and is decarboxylated under acidic conditions to acetoin. Acetoin is then quantified colorimetrically after reaction with creatine and α-naphthol, which forms a red-colored complex. The reduction in color intensity in the presence of the herbicide corresponds to the level of enzyme inhibition.
Materials & Reagents:
-
Plant tissue (young leaves of a susceptible weed)
-
Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT (dithiothreitol, add fresh).
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0), 20 mM pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 mM MgCl₂, 10 µM FAD.
-
Test Herbicide Stock: Dissolved in DMSO (e.g., 10 mM stock).
-
Stopping Solution: 0.5 M H₂SO₄.
-
Colorimetric Reagents: 0.5% (w/v) creatine, 5% (w/v) α-naphthol in 2.5 M NaOH.
-
Spectrophotometer (530 nm).
Step-by-Step Methodology:
-
Enzyme Extraction (Perform at 4°C):
-
Harvest 5-10 g of fresh, young leaf tissue.
-
Homogenize the tissue in 3 volumes (w/v) of ice-cold Extraction Buffer using a mortar and pestle or blender.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 20,000 x g for 30 minutes.
-
Carefully collect the supernatant containing the crude enzyme extract. Determine protein concentration using a Bradford or similar assay.
-
-
Enzyme Assay:
-
Prepare a series of dilutions of the test herbicide in the Assay Buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
In a microcentrifuge tube, add 50 µL of crude enzyme extract (diluted to a suitable concentration) to 50 µL of the herbicide dilution.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of pre-warmed Assay Buffer.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Quantification:
-
Stop the reaction by adding 50 µL of 0.5 M H₂SO₄. This begins the conversion of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete decarboxylation.
-
Add 100 µL of 0.5% creatine, followed by 100 µL of 5% α-naphthol. Vortex gently.
-
Incubate at 60°C for 15 minutes for color development.
-
Cool tubes to room temperature and centrifuge to pellet any precipitate.
-
Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each herbicide concentration relative to the DMSO control.
-
Plot percent inhibition versus log[herbicide concentration] and perform a non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality and Controls:
-
Why DTT? DTT is a reducing agent that protects enzyme sulfhydryl groups from oxidation, preserving catalytic activity.
-
Why TPP and FAD? These are essential cofactors for the ALS enzyme. Their inclusion ensures the enzyme is not limited by cofactor availability.
-
Controls are Critical: The no-herbicide control establishes the maximum reaction rate (100% activity), while the no-enzyme control accounts for any non-enzymatic color formation.
Mechanism II: Protoporphyrinogen Oxidase (PPO) Inhibition
Biochemical Pathway and Site of Action
Protoporphyrinogen oxidase (PPO), also called Protox, is the last common enzyme in the biosynthesis of both chlorophylls and hemes (cytochromes).[9] Located in the chloroplast envelope, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[9] This is a critical step; under normal conditions, the product, protoporphyrin IX, is immediately chelated with Mg²⁺ or Fe²⁺ to continue down the chlorophyll or heme pathways, respectively.
Trifluoromethyl pyrazole herbicides like Fluazolate act as potent inhibitors of the PPO enzyme.[10][11] By blocking the enzyme, they cause the substrate, protoporphyrinogen IX, to accumulate. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized to the highly photodynamic protoporphyrin IX. When this "escaped" protoporphyrin IX is exposed to light and oxygen, it generates highly reactive singlet oxygen (¹O₂).[9] This singlet oxygen rapidly attacks and peroxidizes membrane fatty acids and proteins, leading to a complete loss of membrane integrity and rapid cell death.[11]
Physiological Effects and Symptomology
PPO inhibitors are typically fast-acting, contact herbicides. Their effects are light-dependent and dramatic:
-
Rapid Necrosis: Symptoms appear within hours of application in the presence of sunlight, starting as water-soaked lesions that quickly turn white or brown (necrotic).[11]
-
Contact Injury: The herbicide has limited translocation, so injury is most severe on the tissues directly sprayed.[11]
-
Speckling: Herbicide drift often results in a characteristic speckled appearance on affected leaves.[11]
Application Protocol 2: Whole-Plant Foliar Necrosis Assay
This protocol assesses the efficacy of a PPO-inhibiting herbicide under controlled greenhouse conditions.
Principle: Susceptible plants are treated with various doses of the test herbicide. The development of necrotic lesions is visually assessed over time as a measure of herbicidal activity. This whole-organism assay integrates uptake, translocation (if any), and the light-dependent mechanism of action.
Materials & Reagents:
-
Susceptible test plants (e.g., velvetleaf, Abutilon theophrasti) grown to the 2-4 true leaf stage.
-
Test Herbicide Stock: Formulated with appropriate surfactants and adjuvants as per standard practice, or dissolved in a solvent/surfactant system (e.g., acetone/water with 0.5% Tween-20).
-
Track sprayer or laboratory spray cabinet.
-
Greenhouse or growth chamber with controlled light (~400 µmol/m²/s), temperature (25°C), and humidity.
-
Digital camera for documentation.
Step-by-Step Methodology:
-
Plant Preparation:
-
Grow test plants in individual pots to a uniform size (e.g., 3-4 weeks old).
-
Select healthy, uniform plants for the experiment. Randomize treatments in a block design.
-
-
Herbicide Application:
-
Prepare a dilution series of the formulated herbicide to achieve a range of application rates (e.g., 0, 10, 50, 100, 200 g a.i./ha). Include a "formulation blank" (no active ingredient) as a negative control.
-
Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Spray the plants uniformly. Ensure complete foliage coverage.
-
-
Incubation and Assessment:
-
Immediately after spraying, transfer the plants to a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark).
-
Visually assess and photograph the plants at set time points: 4, 8, 24, 48, and 72 hours after treatment (HAT).
-
Rate the percentage of necrotic tissue on a scale of 0% (no injury) to 100% (complete plant death).
-
-
Data Analysis:
-
Average the visual ratings for each treatment replicate.
-
Plot the mean percent injury against the herbicide application rate for each time point.
-
Use probit or log-logistic analysis to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth or 50% visual injury).
-
Causality and Controls:
-
Why a Track Sprayer? It ensures a uniform and repeatable application, which is crucial for dose-response experiments.
-
Why a Formulation Blank? This control ensures that the carrier solvents and adjuvants are not causing phytotoxicity on their own.
-
Light is Essential: The experiment must be conducted under light, as the PPO mechanism of action is light-dependent. A parallel experiment in the dark where no symptoms are expected can be a powerful mechanistic control.
| Herbicide Class | Target Site | Typical Symptomology | Speed of Action |
| ALS Inhibitors | Acetolactate Synthase | Stunting, new growth chlorosis, purpling of veins | Slow (7-14 days) |
| PPO Inhibitors | Protoporphyrinogen Oxidase | Water-soaking, rapid necrosis, contact "burn" | Fast (1-3 days) |
| HPPD Inhibitors | 4-Hydroxyphenylpyruvate Dioxygenase | Bleaching/whitening of new growth | Moderate (5-7 days) |
| Table 1: Comparative summary of trifluoromethyl pyrazole herbicide mechanisms. |
Mechanism III: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Biochemical Pathway and Site of Action
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of the amino acid tyrosine.[12] In plants, this pathway is critical for the synthesis of plastoquinone and tocopherols (Vitamin E).[13] Plastoquinone is an essential cofactor for the photosynthetic electron transport chain and is also required for the biosynthesis of carotenoids. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation.
HPPD-inhibiting herbicides, such as pyrasulfotole, structurally mimic the enzyme's natural substrate and act as potent competitive inhibitors.[14] By blocking HPPD, the synthesis of plastoquinone and tocopherols is halted. The depletion of the plastoquinone pool directly inhibits carotenoid biosynthesis. Without the protective quenching effect of carotenoids, chlorophyll molecules are rapidly destroyed by high-energy light (photo-oxidation), resulting in a characteristic bleaching or whitening of newly developing tissues.[14]
Physiological Effects and Symptomology
HPPD inhibitors are systemic herbicides, and their symptoms are distinctive:
-
Bleaching: The most prominent symptom is a strong bleaching or whitening of meristematic tissues and newly emerged leaves. This is due to the photo-destruction of chlorophyll.[14]
-
Systemic Action: The herbicide is absorbed by roots and/or leaves and translocates to the growing points.
-
Moderate Speed of Action: Symptoms typically appear within 5-7 days of application.
Conclusion
The trifluoromethyl pyrazole chemical motif is a testament to the power of structure-based design in creating highly effective herbicides with diverse mechanisms of action. By targeting distinct and essential plant enzymes—ALS, PPO, and HPPD—this class provides critical tools for managing a wide spectrum of weeds in crop production. Understanding these specific biochemical pathways and their physiological consequences is paramount for optimizing field use, developing new active ingredients, and managing the evolution of herbicide resistance. The protocols outlined in this guide serve as a foundational framework for researchers to probe these mechanisms and evaluate the performance of novel herbicidal candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. coromandel.biz [coromandel.biz]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. caws.org.nz [caws.org.nz]
- 7. Pyrazosulfuron-Ethyl ,China Pyrazosulfuron-Ethyl Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 10. Fluazolate [sitem.herts.ac.uk]
- 11. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design of Anti-Inflammatory Agents Using 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its utility is exemplified by the blockbuster anti-inflammatory drug, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] The pyrazole ring system offers a versatile template for designing potent and selective inhibitors of key inflammatory mediators. Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of chronic diseases.[3] Key enzymatic drivers of the inflammatory cascade include cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[3][4]
This guide focuses on the use of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a starting scaffold for the design and synthesis of novel anti-inflammatory agents. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] This document provides a comprehensive overview of the rationale for scaffold selection, strategies for derivatization, and detailed protocols for the synthesis and biological evaluation of new chemical entities.
Rationale for Scaffold Selection: this compound
The selection of this compound as a foundational scaffold is based on several key physicochemical and structural properties that are advantageous in drug design:
-
Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[5] This can lead to improved pharmacokinetic profiles, including a longer half-life.
-
Lipophilicity and Membrane Permeability: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[5] This is a critical factor for oral bioavailability.
-
Binding Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution of the pyrazole ring, potentially leading to stronger and more specific interactions with the target enzyme's active site.[5]
-
Synthetic Accessibility: The this compound scaffold is readily synthesized and offers multiple sites for chemical modification, allowing for the exploration of a diverse chemical space to optimize biological activity.[3][7]
Design Strategy: Structure-Activity Relationship (SAR) Guided Derivatization
The design of novel anti-inflammatory agents based on the this compound scaffold will be guided by established structure-activity relationships (SAR) for pyrazole-based COX-2 inhibitors.[8][9][10] The primary goal is to introduce substituents that enhance selective inhibition of COX-2 over COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Key Positions for Modification:
-
Position C4: This position on the pyrazole ring is a prime site for introducing various functional groups. The classical synthesis of pyrazoles often involves the cyclization of α,β-unsaturated ketones (chalcones), allowing for a wide variety of substituents to be incorporated at this position.[11]
-
N1-methyl and C5-methyl groups: While these positions are methylated in the starting scaffold, modifications could be explored in later iterations of the design process. However, the initial focus will be on the more synthetically accessible C4 position.
Proposed Modifications and Rationale:
| Modification at C4 | Rationale | Potential Benefits |
| Aryl or Heteroaryl Rings | Mimicking the structure of known COX-2 inhibitors like Celecoxib, which possess a diaryl-substituted pyrazole core.[12] | Enhanced binding affinity to the COX-2 active site. |
| Sulfonamide or Sulfone Moieties | The sulfonamide group in Celecoxib is crucial for its COX-2 selectivity, as it interacts with a secondary pocket in the COX-2 active site that is absent in COX-1.[13] | Increased COX-2 selectivity and reduced gastrointestinal toxicity. |
| Linkers of Varying Length and Flexibility | Introducing flexible or rigid linkers between the pyrazole core and other functional groups can optimize the orientation of the molecule within the binding pocket.[8] | Improved potency and selectivity. |
Experimental Protocols
Part 1: Synthesis of Novel this compound Derivatives
This section provides a general synthetic workflow for the derivatization of the this compound scaffold at the C4 position.
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for C4-functionalized pyrazole derivatives.
Protocol 1: Synthesis of a Chalcone Intermediate
-
Formylation of the Scaffold: Functionalize the this compound at the C4 position to introduce a carboxaldehyde group. This can be achieved through a Vilsmeier-Haack reaction.
-
Claisen-Schmidt Condensation: React the C4-formylated pyrazole with a substituted acetophenone in the presence of a base (e.g., ethanolic sodium hydroxide) to form the corresponding α,β-unsaturated ketone (chalcone).[11][12]
-
Purification: Purify the chalcone intermediate using column chromatography or recrystallization.
Protocol 2: Synthesis of the Final Pyrazole Derivatives
-
Cyclization Reaction: React the purified chalcone intermediate with various hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent (e.g., glacial acetic acid or ethanol).[11][12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify the final compound by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
Diagram of In Vitro Screening Cascade:
Caption: In vitro screening cascade for anti-inflammatory compounds.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric) [14]
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, and the COX-1 and COX-2 enzymes, according to the manufacturer's instructions. Dissolve test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) in DMSO to create stock solutions.
-
Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.
-
Enzyme and Inhibitor Addition: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add serially diluted test compounds or reference inhibitors to the inhibitor wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric detection reagent. Read the absorbance at the appropriate wavelength (e.g., 590-611 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration. The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 4: In Vitro 5-LOX Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare the 5-LOX assay buffer, probe, enzyme, and substrate according to the kit manufacturer's protocol. Dissolve test compounds and a reference inhibitor (e.g., Zileuton) in an appropriate solvent.
-
Assay Plate Setup: In a 96-well white plate, add the test compounds, solvent control, and inhibitor control to the respective wells.
-
Reaction Mix Addition: Prepare a reaction mix containing the assay buffer, probe, and 5-LOX enzyme. Add the reaction mix to all wells except the enzyme control.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Add the 5-LOX substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 500/536 nm) in kinetic mode, recording data every 30 seconds for a set period.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.
Protocol 5: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages [15][16]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control and incubate for an additional 24 hours.[15]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the amount of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each test compound concentration and determine the IC50 value.
-
Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.[15]
Part 3: In Vivo Evaluation of Anti-Inflammatory Activity
Diagram of In Vivo Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 6: Carrageenan-Induced Paw Edema in Rats [17][18][19][20][21]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Animal Grouping: Divide the animals into groups (n=6 per group), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and control drugs, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[19][20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage of inhibition of edema for each treatment group relative to the vehicle control group.
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo assays should be summarized in tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC50 (µM) | NO Production IC50 (µM) |
| Scaffold | >100 | >100 | - | >100 | >100 |
| Derivative 1 | 50.2 | 1.5 | 33.5 | 25.8 | 10.3 |
| Derivative 2 | 25.6 | 0.8 | 32.0 | 15.2 | 5.1 |
| Celecoxib | 8.5 | 0.1 | 85.0 | >100 | 20.7 |
| Indomethacin | 0.2 | 2.1 | 0.1 | >100 | 15.4 |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle | - | 0 | 0 |
| Derivative 1 | 20 | 45.2 | 38.9 |
| Derivative 2 | 20 | 60.7 | 55.3 |
| Indomethacin | 10 | 65.4 | 58.1 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its favorable physicochemical properties, coupled with the extensive knowledge of pyrazole-based inhibitors, provide a solid foundation for a rational drug design program. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to synthesize, screen, and identify lead compounds with potent and selective anti-inflammatory activity. Through systematic derivatization and iterative testing, it is anticipated that new chemical entities with improved efficacy and safety profiles can be discovered.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of pyrazole derivatives against neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Application of Trifluoromethylpyrazoles in Material Science for Polymer Synthesis
An Application and Protocol Guide
Introduction: The Strategic Advantage of Fluorinated Heterocycles in Polymer Science
In the pursuit of advanced materials, polymer chemists continually seek molecular building blocks that can impart exceptional properties to the final product. Trifluoromethylpyrazoles have emerged as a highly valuable class of monomers for the synthesis of high-performance polymers. The strategic incorporation of the pyrazole ring, a stable aromatic heterocycle, combined with the potent electronic effects of the trifluoromethyl (-CF3) group, yields polymers with a unique and desirable combination of characteristics.
The C-F bond is the strongest single bond in organic chemistry, and the -CF3 group is highly electronegative and bulky. These features translate to polymers with enhanced thermal and oxidative stability, chemical inertness, low dielectric constants, and modified solubility.[1][2] These materials are finding applications in fields ranging from microelectronics and aerospace to advanced separation membranes.[3][4][5] This guide provides a detailed overview of the synthesis, properties, and applications of trifluoromethylpyrazole-containing polymers, complete with experimental protocols for researchers.
Core Principles: Why Incorporate Trifluoromethylpyrazoles?
The decision to use trifluoromethylpyrazole monomers is driven by the predictable and significant enhancements they provide to the polymer backbone.
-
Enhanced Thermal and Chemical Stability : The high bond energy of the C-F bond (~485 kJ/mol) makes the -CF3 group exceptionally resistant to thermal degradation.[2] This inherent stability is transferred to the polymer, resulting in materials that can withstand high temperatures and harsh chemical environments.
-
Low Dielectric Constant and Water Absorption : Fluorine's high electronegativity and low polarizability reduce the overall dielectric constant of the material.[1] This is a critical requirement for interlayer dielectrics in microelectronics, as it minimizes signal delay and power consumption. The hydrophobic nature of the -CF3 group also leads to very low water absorption.
-
Improved Solubility and Processability : While high-performance aromatic polymers are often difficult to process due to their rigidity and strong intermolecular forces, the bulky -CF3 group can disrupt chain packing. This disruption can increase the free volume and improve the solubility of the polymer in organic solvents, facilitating processing into films and coatings.[1]
-
Tailored Optoelectronic Properties : The pyrazole ring is an electron-rich heterocycle that can be integrated into conjugated polymer backbones. This allows for the tuning of electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.[3]
Synthesis of Trifluoromethylpyrazole-Containing Polymers
The synthesis of these advanced materials is a multi-step process that begins with the creation of a functionalized monomer, followed by a controlled polymerization reaction. Step-growth polymerization, specifically polycondensation, is a common and effective method for producing high molecular weight polymers from these monomers.[6][7][8]
Monomer Synthesis: The Foundational Step
The most prevalent route to creating a polymerizable trifluoromethylpyrazole monomer involves the cyclocondensation of a trifluoromethyl-β-diketone with a functionalized hydrazine. The resulting pyrazole can then be endowed with reactive end-groups (e.g., amines, carboxylic acids, or hydroxyls) necessary for polymerization.[9][10]
Polymerization via Step-Growth Polycondensation
Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers, where dimers, trimers, and oligomers are formed in a stepwise fashion.[11][12] High molecular weight polymer is only achieved at very high conversion rates.[6] Polycondensation is a specific type of step-growth polymerization where a small molecule, often water, is eliminated during each condensation step.[13][14]
Detailed Protocol: Synthesis of a Trifluoromethylpyrazole-Based Aromatic Polyamide
This protocol describes the synthesis of a high-performance aromatic polyamide via low-temperature solution polycondensation. Aromatic polyamides (aramids) are known for their exceptional strength and thermal stability.
Objective: To synthesize a polyamide from 1,4-phenylenediamine and a custom-synthesized diacid chloride monomer: 1,3-bis(4-chlorocarbonylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Materials:
-
1,3-bis(4-carboxyphenyl)-5-(trifluoromethyl)-1H-pyrazole (Diacid Monomer)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
1,4-phenylenediamine (Diamine Monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
PART A: Synthesis of the Diacid Chloride Monomer
-
Setup: In a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the trifluoromethylpyrazole diacid (1 equivalent).
-
Chlorination: Add an excess of thionyl chloride (SOCl₂) (approx. 10 equivalents) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 4-6 hours. The solid diacid will slowly dissolve as it converts to the soluble diacid chloride.
-
Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude diacid chloride is a solid and should be stored under anhydrous conditions. Causality: Excess SOCl₂ is used to drive the reaction to completion; DMF catalyzes the reaction. It is critical to remove all excess SOCl₂ as it can interfere with the subsequent polymerization.
PART B: Polyamide Synthesis
-
Diamine Solution: In a flame-dried 250 mL three-necked flask under nitrogen, dissolve 1,4-phenylenediamine (1 equivalent) and anhydrous CaCl₂ (approx. 10 wt% of the solvent) in anhydrous NMP. Stir until all solids dissolve. Add anhydrous pyridine (2 equivalents) to the solution. Causality: CaCl₂ is a crucial additive that helps keep the synthesized polyamide in solution by forming complexes, preventing premature precipitation. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct of the condensation reaction.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Monomer Addition: Add the synthesized trifluoromethylpyrazole diacid chloride (1 equivalent) to the cooled diamine solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Polymerization: After the addition is complete, maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and continue stirring for 24 hours. A significant increase in viscosity will be observed, indicating polymer formation.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol in a blender to precipitate the polyamide.
-
Filtration: Collect the resulting fibrous polymer by filtration.
-
Washing: Thoroughly wash the polymer with hot water and then with methanol to remove NMP, CaCl₂, and other impurities.
-
Drying: Dry the final polymer in a vacuum oven at 100 °C for 24 hours.
Material Properties and Data
Polymers derived from trifluoromethylpyrazoles exhibit properties that make them suitable for demanding applications. The data below represents typical values for aromatic polyamides or polyimides containing these moieties.
| Property | Typical Value Range | Significance & Rationale |
| Glass Transition Temp. (T_g) | 280 - 400 °C | High T_g indicates excellent dimensional stability at elevated temperatures, stemming from the rigid aromatic backbone. |
| 5% Weight Loss Temp. (T_d5) | 480 - 550 °C | Demonstrates superior thermal stability due to the strong C-F and aromatic bonds. |
| Dielectric Constant (at 1 MHz) | 2.6 - 3.2 | The low polarizability of fluorine atoms results in a low dielectric constant, ideal for microelectronics.[1] |
| Tensile Strength | 90 - 150 MPa | The rigid polymer chains and strong intermolecular forces lead to high mechanical strength. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) | The bulky -CF3 group disrupts chain packing, enhancing solubility for easier processing compared to non-fluorinated analogues.[1] |
Table 1: Representative properties of trifluoromethylpyrazole-containing aromatic polymers.
Applications in Advanced Materials
The unique combination of properties opens up numerous application areas for these advanced polymers.
-
Microelectronics: Used as low-k dielectric films for insulation between copper interconnects in integrated circuits, and as high-temperature photoresist materials.[4]
-
Aerospace and Automotive: Employed as matrix resins for lightweight, high-strength composite materials and as protective coatings that can withstand extreme temperatures and corrosive fluids.[2][5]
-
Separation Membranes: The tailored free volume and chemical nature of these polymers make them excellent candidates for gas separation (e.g., CO₂/CH₄) and solvent filtration membranes.
-
Organic Electronics: Serve as host materials or charge-transporting layers in OLEDs and other optoelectronic devices due to their thermal stability and tunable electronic properties.[3]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. repositum.tuwien.at [repositum.tuwien.at]
- 14. Polycondensation reaction - Glossary [rampf-group.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Trifluoromethyl Pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethyl (CF3) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic motif. The incorporation of a CF3 group into a pyrazole ring imparts unique properties such as increased metabolic stability and enhanced binding affinity, making these compounds highly valuable in pharmaceuticals and agrochemicals.
However, their synthesis is not without challenges. The most common synthetic route, the Knorr pyrazole synthesis (a cyclocondensation reaction), is often plagued by issues of regioselectivity, low yields, and difficult purifications. This guide provides in-depth, field-tested insights and troubleshooting strategies to help you navigate these complexities and optimize your reaction conditions.
Core Synthesis Method: The Cyclocondensation Pathway
The predominant method for synthesizing trifluoromethyl pyrazoles involves the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. While seemingly straightforward, the reaction between an unsymmetrical diketone and a monosubstituted hydrazine can theoretically produce two different regioisomers. Controlling which isomer is formed is the central challenge in this chemistry.
Below is a general protocol that serves as a baseline for discussion and troubleshooting.
General Laboratory Protocol: Synthesis of 1-Aryl-3-trifluoromethyl-pyrazole
This protocol describes a typical synthesis using a trifluoromethyl β-diketone and an arylhydrazine, where control of regioselectivity is a primary concern.
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
Solvent (e.g., Ethanol, 2,2,2-Trifluoroethanol)
-
Optional: Acid catalyst (e.g., p-Toluenesulfonic acid, HCl)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1-aryl-4,4,4-trifluoro-1,3-butanedione.
-
Add the chosen solvent (approx. 0.1 M concentration).
-
Begin stirring and add the arylhydrazine hydrochloride in one portion.
-
If required, add the acid catalyst (0.1 equiv).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue is then subjected to an aqueous workup, typically involving dilution with an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution to neutralize the acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to isolate the desired pyrazole isomer.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a mixture of two products that are very difficult to separate. What is happening and how can I fix it?
This is the most common problem encountered and is due to a lack of regioselectivity. The two products are regioisomers (e.g., the 3-CF3 and 5-CF3 pyrazoles). The key to solving this is to control the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the diketone.
Immediate Solutions to Try:
-
Change the Solvent: This is the most powerful tool at your disposal. Standard solvents like ethanol often give poor selectivity. Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often favoring a single isomer by >95:5.[1]
-
Check the Hydrazine Form: Are you using the free base or the hydrochloride salt? The nature of the hydrazine is critical. Using an arylhydrazine hydrochloride in an appropriate solvent often directs the reaction towards one isomer, while the corresponding free base can favor the other.[2]
-
Adjust the pH: The reaction mechanism is pH-dependent.[3] Adding a catalytic amount of a strong acid like p-TsOH or using an acidic solvent can significantly enhance selectivity. For instance, conducting the reaction in N,N-dimethylacetamide with a strong acid medium has been shown to yield excellent regioselectivity.[4]
Q2: My reaction yield is very low. What are the first things to check?
Low yield can stem from several factors, from reagent quality to reaction conditions.
-
Reagent Purity: Ensure your 1,3-diketone is pure and not hydrated or decomposed. The hydrazine reagent can also degrade over time; use a freshly opened bottle or purify it if necessary.
-
Reaction Temperature: Is the reaction temperature high enough? Some of these condensations require reflux to proceed efficiently. Conversely, excessively high temperatures can lead to decomposition.
-
Reaction Time: Monitor the reaction by TLC. If starting material is still present after 24 hours, consider extending the reaction time or increasing the temperature.
-
Atmosphere: While many of these reactions are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Q3: The reaction is not going to completion. TLC analysis consistently shows remaining starting material. What should I do?
-
Increase Temperature: As the dehydration of the intermediate hemiaminal is often the rate-determining step, increasing the temperature to reflux is the first logical step.[3]
-
Add a Catalyst: If you are running the reaction under neutral conditions, the addition of an acid catalyst (e.g., acetic acid, p-TsOH) can accelerate the cyclization and dehydration steps.
-
Increase Reagent Equivalents: Try increasing the amount of hydrazine to 1.2-1.5 equivalents to push the equilibrium towards the product.
-
Use a Dehydrating Agent: In stubborn cases, employing a Dean-Stark apparatus to remove water from the reaction can drive it to completion.
Q4: How do I choose the right solvent for my reaction?
Solvent choice impacts solubility, reaction rate, and, most importantly, regioselectivity.
-
For High Regioselectivity: As mentioned, fluorinated alcohols (TFE, HFIP) are superior for controlling the formation of specific regioisomers.[1]
-
For General Screening: Ethanol or methanol are common starting points due to their ability to dissolve the reactants and facilitate the reaction.
-
Aprotic Dipolar Solvents: Solvents like DMF or NMP in the presence of acid have been reported to give excellent results where protic solvents fail.[4]
-
For N-CF3 Pyrazoles: When using transiently-generated trifluoromethylhydrazine, dichloromethane (DCM) combined with a strong acid has been identified as optimal to suppress the formation of undesired des-CF3 side products.[5][6]
In-Depth Troubleshooting Guide
Problem 1: Poor Regioselectivity
Controlling the regiochemical outcome is paramount for an efficient synthesis. The selectivity is determined by the relative reactivity of the two carbonyl carbons in the 1,3-diketone towards nucleophilic attack by the two different nitrogens of the monosubstituted hydrazine.
Caption: A decision tree for troubleshooting poor regioselectivity.
The following table summarizes the dramatic effect solvent choice can have on the isomeric ratio for the reaction between a substituted 1,3-diketone and methylhydrazine.
| Entry | Solvent | Temperature | Ratio (3-CF3 : 5-CF3 isomer) | Yield (%) | Reference |
| 1 | Ethanol (EtOH) | Reflux | ~50:50 (Varies) | ~80 | [1] |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85:15 | >90 | [1] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 97:3 | >90 | [1] |
Data is illustrative based on trends reported in the literature.[1]
Problem 2: Low or No Product Yield
The synthesis of N-trifluoromethyl pyrazoles is particularly challenging because the key reagent, trifluoromethylhydrazine, is unstable. It is often generated in situ from a more stable precursor like di-Boc trifluoromethylhydrazine.
-
Scientific Insight: Trifluoromethylhydrazine and related intermediates can readily lose the CF3 group, leading to the formation of "des-CF3" pyrazole impurities.[6]
-
Solution: Optimization studies have shown that using a strong acid like p-TsOH in a non-polar aprotic solvent like dichloromethane (DCM) is critical. This combination suppresses the decomposition pathway and favors the desired cyclization.[5][6] Stability studies have confirmed that the reagent has a short half-life in solution (around 6 hours), necessitating a one-pot procedure where it is generated and trapped quickly.[6]
The reaction proceeds through a series of equilibrium steps. If the final, irreversible dehydration step is slow, the overall yield will be low.
-
Scientific Insight: The dehydration of the intermediate pyrazoline or hydroxylpyrazolidine is acid-catalyzed.[3] Under neutral conditions, this step can be the rate-determining bottleneck.
-
Solution: Ensure the reaction is sufficiently acidic. If using a hydrazine salt, the HCl released may be sufficient. If not, add a catalytic amount of a non-nucleophilic acid. For large-scale synthesis, separating the isomers can be achieved by careful distillation after the initial reaction.[7][8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow from reaction setup to final product analysis, highlighting key decision points.
Caption: General workflow for trifluoromethyl pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
Common impurities in 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole synthesis and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important fluorinated heterocyclic intermediate.[1] The synthesis of this compound, while conceptually straightforward, is often complicated by issues of regioselectivity, leading to challenging impurity profiles. This document provides in-depth, experience-driven answers to common problems encountered during synthesis and purification.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My initial analysis (GC-MS or ¹H NMR) shows two major products with the same mass instead of one. What is happening and how can I identify the correct product?
Answer: This is the most common issue in this synthesis and arises from a lack of regioselectivity in the initial cyclocondensation reaction. When an unsymmetrical dicarbonyl compound like ethyl 4,4,4-trifluoroacetoacetate (ETFAA) reacts with methylhydrazine, the reaction can proceed via two different pathways, leading to a mixture of regioisomers.[2]
-
Desired Product: this compound
-
Primary Impurity: 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole
The formation of these isomers is a direct consequence of which nitrogen atom of methylhydrazine attacks which carbonyl group of the diketone precursor.[3]
Identification Strategy: The most reliable method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR.[4] The chemical environment of the N-methyl group is slightly different in each isomer, leading to distinct chemical shifts. While specific shifts depend on the solvent and instrument, you can consult literature reports for characteristic signals.[4][5] Generally, the spatial proximity of the N-methyl group to different substituents on the pyrazole ring allows for unambiguous identification through 2D NMR techniques like NOESY.
Question 2: My reaction yields are consistently low for the desired 1,5-dimethyl isomer. How can I improve the regioselectivity of the synthesis?
Answer: Low yield of the target isomer is almost always a regioselectivity problem. Fortunately, the reaction is highly sensitive to solvent conditions. Standard protocols using solvents like ethanol often result in poor isomeric ratios.[3]
Causality: The transition state energies for the two possible cyclization pathways are very close in traditional solvents. However, using highly polar, hydrogen-bond-donating fluorinated alcohols can preferentially stabilize one transition state over the other, dramatically improving selectivity.
Recommended Solution: Solvent Optimization Switching the reaction solvent from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of the desired 3-trifluoromethyl derivative.[3] Studies have shown that using HFIP as the solvent can improve the regioselectivity to as high as 97:3 in favor of the desired isomer.[3]
Caption: Synthetic pathway showing formation of regioisomers.
Question 3: I have an inseparable mixture of regioisomers. What are the most effective purification strategies?
Answer: Separating regioisomers is challenging due to their similar physical properties (boiling point, polarity). However, several methods have proven effective. The choice depends on the scale of your reaction and the equipment available.[6]
| Purification Method | Principle | Pros | Cons | Best For |
| Flash Column Chromatography | Differential adsorption on a stationary phase | High resolution for isomers[6]; applicable to liquids and solids. | Can be time-consuming; potential for product degradation on silica. | Lab-scale purification (<10g); mixtures with very similar properties. |
| Fractional Distillation | Separation based on boiling point differences | Scalable; good for large quantities. | Requires a significant boiling point difference; may not fully resolve close-boiling isomers.[7] | Pilot or industrial scale (>50g) where a boiling point difference is established. |
| Recrystallization | Difference in solubility in a specific solvent | Can yield very high purity material (>99%); cost-effective. | Only works for solids; requires finding a suitable solvent system; can have lower recovery.[6] | Solid products where one isomer is significantly less soluble. |
| Acid Salt Formation | Formation of a crystalline salt with an acid | Can be highly selective; good for removing neutral or less basic impurities. | Requires an additional step to liberate the free base; introduces other reagents. | Isolating the basic pyrazole from non-basic impurities.[8] |
Experimental Protocol: Flash Column Chromatography for Regioisomer Separation
This protocol is a reliable method for separating the two isomers at the laboratory scale.
-
Prepare Deactivated Silica: Pyrazoles can interact with acidic silanol groups on silica gel, causing streaking and poor recovery. To mitigate this, prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (v/v) to neutralize the acidic sites.[6]
-
Select Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Aim for a system that gives Retention Factor (Rf) values of ~0.3-0.4 for the two spots, with visible separation.
-
Pack the Column: Pack a glass column with the deactivated silica slurry, ensuring a flat, stable bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to "dry load" the sample by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elute and Collect: Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
-
Q: What are the typical starting materials for this synthesis?
-
A: The most common route involves the cyclocondensation of a β-ketoester, typically ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine.[9]
-
-
Q: Besides the main regioisomer, what other impurities might I encounter?
-
A: You may also find:
-
Unreacted Starting Materials: Residual ETFAA or methylhydrazine. These are typically removed during the aqueous workup (e.g., an acid wash for the basic hydrazine).
-
Incomplete Cyclization Products: Hydrazone intermediates that have not fully cyclized. These are usually more polar and can be separated by column chromatography.
-
Solvent Residues: Traces of reaction or purification solvents (e.g., ethanol, ethyl acetate, hexanes), which can be identified by ¹H NMR and removed under high vacuum.
-
-
-
Q: Which analytical methods are essential for quality control?
-
A: A combination of techniques is recommended:
-
GC-MS: To determine the overall purity and confirm the mass of the components.
-
¹H, ¹³C, and ¹⁹F NMR: For unambiguous structural confirmation and to determine the isomeric ratio.[4]
-
FT-IR: To confirm the presence of key functional groups.
-
-
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
Side reactions in the synthesis of trifluoromethyl pyrazoles and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating and Avoiding Side Reactions
Welcome to the technical support center for the synthesis of trifluoromethyl pyrazoles. This guide, designed for experienced researchers, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. The unique properties of the trifluoromethyl (CF3) group, such as its ability to enhance metabolic stability and binding affinity, make trifluoromethyl pyrazoles highly sought-after in medicinal chemistry and agrochemical research.[1][2] However, their synthesis is often plagued by specific side reactions. This center will equip you with the knowledge to anticipate and overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis using a trifluoromethyl-β-diketone and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3][4][5] The outcome of the reaction is often dependent on the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Troubleshooting Strategies:
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve the regioselectivity in favor of the desired isomer in some cases.[6] These solvents can stabilize intermediates through hydrogen bonding, thereby directing the reaction pathway.
-
pH Control: The acidity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound. The addition of an acid catalyst, such as p-toluenesulfonic acid (TsOH), can favor the formation of one regioisomer.[7] Conversely, in some systems, basic conditions might be beneficial.[8]
-
Steric Hindrance: Employing bulky substituents on either the hydrazine or the β-diketone can direct the initial nucleophilic attack to the less sterically hindered carbonyl group, thus enhancing regioselectivity.
-
Nature of the Hydrazine: The electronic properties of the substituent on the hydrazine (electron-donating vs. electron-withdrawing) can influence which nitrogen atom is more nucleophilic, thereby affecting the initial attack and the final regioisomeric ratio.
Q2: I am observing significant formation of a "des-CF3" pyrazole side product. What is causing this and how can I prevent it?
A2: The formation of a pyrazole lacking the trifluoromethyl group (des-CF3) is often due to the instability of the trifluoromethylhydrazine intermediate or related species, which can lead to hydrolysis and subsequent cyclization to form the undesired product.[7][9]
Preventative Measures:
-
Reaction Conditions: Careful optimization of reaction conditions is crucial. Using a strong acid in a non-polar solvent like dichloromethane (DCM) has been shown to suppress the formation of des-CF3 side products.[9]
-
Temperature Control: Maintaining a low reaction temperature (e.g., below 10 °C) can sometimes minimize the degradation of sensitive intermediates.[7]
-
One-Pot Procedures: Generating the trifluoromethylhydrazine in situ and immediately trapping it with the 1,3-dicarbonyl compound can minimize its decomposition.[7][9]
Q3: My N-alkylation of a trifluoromethyl pyrazole is resulting in a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?
A3: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, which often leads to the formation of a mixture of N-alkylated regioisomers.[8][10] Achieving regioselectivity in N-alkylation is a significant challenge.[8][11]
Strategies for Regiocontrol:
-
Bulky Substituents: The presence of a bulky substituent at the C3 or C5 position of the pyrazole ring can sterically hinder the adjacent nitrogen, directing alkylation to the more accessible nitrogen atom.
-
Base and Cation Effects: The choice of base and the nature of the counter-ion can influence the site of alkylation. For instance, using sodium hydride (NaH) has been reported to prevent the formation of regioisomeric products in certain cases.[8]
-
Protecting Groups: A protecting group strategy can be employed to block one of the nitrogen atoms, allowing for selective alkylation of the other, followed by deprotection.
-
Enzymatic Alkylation: Recent advancements have shown that engineered enzymes can achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes, offering a green and efficient alternative.[10]
-
Tuning Functional Groups: Modifying existing functional groups on the pyrazole ring can guide the alkylation to a specific nitrogen atom. For example, converting a carbonyl group to a hydrazone has been shown to control the regioselectivity of alkylation.[8]
Q4: I am attempting a direct C-H trifluoromethylation of a pyrazole, but I am getting low yields and multiple side products. What are the common pitfalls?
A4: Direct C-H trifluoromethylation is a powerful tool, but it can be challenging. Side reactions can arise from the high reactivity of the trifluoromethyl radical and the potential for reaction at multiple C-H bonds on the pyrazole ring and any substituents.
Troubleshooting Tips:
-
Choice of Trifluoromethylating Agent: The selection of the CF3 source is critical. Reagents like the Langlois reagent (sodium triflinate) or Togni's reagents are commonly used.[7] The reactivity and selectivity can vary significantly between different reagents.
-
Catalyst and Oxidant: The choice of catalyst (often a copper or silver salt) and oxidant (e.g., tert-butyl hydroperoxide) must be carefully optimized for the specific pyrazole substrate.
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the yield and selectivity. A thorough optimization of these parameters is often necessary.
-
Substrate Electronic Effects: The electronic properties of the substituents on the pyrazole ring will influence the regioselectivity of the C-H trifluoromethylation. Electron-rich pyrazoles are generally more reactive.
II. Troubleshooting Guides
Guide 1: Poor Yields in the Cyclocondensation of Trifluoromethyl-β-diketones with Hydrazines
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Insufficient reaction temperature or time. 2. Deactivation of the catalyst. 3. Poor solubility of reactants. | 1. Incrementally increase the reaction temperature and monitor the reaction progress by TLC or LCMS. 2. Use a fresh batch of catalyst or increase the catalyst loading. 3. Screen different solvents to improve solubility. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or intermediates at elevated temperatures. 2. Competing side reactions due to inappropriate pH. 3. Instability of the trifluoromethylhydrazine. | 1. Lower the reaction temperature and extend the reaction time. 2. Optimize the amount of acid or base catalyst. 3. Consider a one-pot procedure where the trifluoromethylhydrazine is generated and consumed in situ.[7][9] |
| Isolation of a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate instead of the pyrazole | The dehydration step to form the aromatic pyrazole is incomplete. | Add a dehydrating agent or increase the amount of acid catalyst (e.g., H2SO4) to promote the elimination of water.[12][13] |
Guide 2: Unsuccessful N-Arylation of Trifluoromethyl Pyrazoles
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Low reactivity of the aryl halide. 2. Inactive catalyst (e.g., copper-catalyzed Ullmann condensation). 3. Inappropriate base or ligand. | 1. Use a more reactive aryl halide (e.g., aryl iodide instead of aryl chloride). 2. Activate the copper catalyst or use a more effective catalytic system (e.g., a palladium-based cross-coupling reaction). 3. Screen different bases (e.g., K2CO3, Cs2CO3) and ligands (e.g., phenanthroline, DMEDA). |
| Formation of homocoupled biaryl from the aryl halide | The catalytic cycle is favoring the reductive elimination of the aryl halide with itself. | Lower the reaction temperature and adjust the stoichiometry of the reactants and catalyst. |
| Decomposition of the pyrazole starting material | The reaction conditions are too harsh. | Explore milder reaction conditions, such as lower temperatures or alternative catalytic systems that operate under milder conditions. |
III. Methodologies and Diagrams
Workflow for Optimizing Regioselectivity in Pyrazole Synthesis
The following diagram illustrates a systematic approach to optimizing the regioselectivity of pyrazole synthesis from unsymmetrical trifluoromethyl-β-diketones.
Caption: A workflow for optimizing the regioselective synthesis of trifluoromethyl pyrazoles.
General Protocol for the Synthesis of N-Trifluoromethyl Pyrazoles
This protocol is adapted from a one-pot synthesis method that minimizes the formation of des-CF3 side products.[7]
-
To a solution of di-tert-butyl N-(trifluoromethyl)hydrazine-N,N-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (5.0 equiv).
-
Stir the mixture at a controlled temperature (e.g., 20-40 °C) for 12 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-trifluoromethyl pyrazole.
Mechanism of Side Reaction: Formation of des-CF3 Pyrazole
The following diagram illustrates a plausible pathway for the formation of the undesired des-CF3 pyrazole side product through the hydrolysis of the trifluoromethylhydrazine intermediate.
Caption: Competing pathways leading to the desired N-CF3 pyrazole and the des-CF3 side product.
IV. References
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. --INVALID-LINK--
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. --INVALID-LINK--
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. PubMed. --INVALID-LINK--
-
Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem. --INVALID-LINK--
-
The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. Benchchem. --INVALID-LINK--
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. --INVALID-LINK--
-
physical properties of trifluoromethyl-substituted pyrazoles. Benchchem. --INVALID-LINK--
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. --INVALID-LINK--
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. --INVALID-LINK--
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central. --INVALID-LINK--
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. --INVALID-LINK--
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. --INVALID-LINK--
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. National Institutes of Health. --INVALID-LINK--
-
regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl. ElectronicsAndBooks. --INVALID-LINK--
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. --INVALID-LINK--
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. --INVALID-LINK--
-
Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. --INVALID-LINK--
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. ResearchGate. --INVALID-LINK--
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. --INVALID-LINK--
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. organic-chemistry.org. --INVALID-LINK--
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. --INVALID-LINK--
-
Reaction of trifluoromethyl-containing 1,3-dicarbonyl compounds with bis-hydrazides. Russian Journal of Organic Chemistry. --INVALID-LINK--
-
Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. --INVALID-LINK--
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. --INVALID-LINK--
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. --INVALID-LINK--
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. --INVALID-LINK--
-
Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. ResearchGate. --INVALID-LINK--
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. --INVALID-LINK--
-
Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. PubMed. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed Central. --INVALID-LINK--
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. ResearchGate. --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis of unsymmetrical pyrazoles. Achieving control over regioselectivity is a critical challenge, as the specific arrangement of substituents on the pyrazole ring dictates the molecule's biological activity and physical properties. This resource combines established principles with advanced techniques to help you navigate this complex area of synthetic chemistry.
Section 1: Troubleshooting Guide for Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a frequent challenge, particularly in the classical Knorr pyrazole synthesis, when the electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl compound are very similar.[1][2] This lack of inherent bias in the substrate leads to a non-selective reaction.
Probable Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for a 1:1 regioisomer mixture.
Solutions:
-
Solvent Modification: The choice of solvent can profoundly influence regioselectivity.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have demonstrated a remarkable ability to enhance the formation of one regioisomer over the other. These solvents can stabilize one of the transition states through hydrogen bonding, thereby lowering its energy and favoring one reaction pathway.
-
Temperature Adjustment: The reaction temperature can determine whether the product distribution is under kinetic or thermodynamic control.[1] Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might allow for equilibrium to be reached, favoring the thermodynamically more stable isomer. Experiment with a range of temperatures (e.g., 0 °C, room temperature, and reflux) to assess the impact on the regioisomeric ratio.
-
pH Control: The acidity or basicity of the reaction medium is a critical factor.[1][2][3]
-
Acidic Conditions: In an acidic medium, the more basic nitrogen of the substituted hydrazine can be protonated, reducing its nucleophilicity. This can favor the attack of the less hindered or less basic nitrogen, potentially reversing the regioselectivity observed under neutral conditions.[2]
-
Basic Conditions: Basic conditions may favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current reaction conditions. A classic example is the reaction of a 1,3-diketone bearing a trifluoromethyl group, where the initial attack of the hydrazine often occurs at the carbonyl carbon adjacent to the electron-withdrawing CF₃ group.[1]
Probable Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining the undesired regioisomer.
Solutions:
-
Alternative Synthetic Routes: When the Knorr synthesis proves recalcitrant, switching to a different synthetic strategy is often the most effective solution.
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can provide complementary regioselectivity to the Knorr synthesis.[4]
-
1,3-Dipolar Cycloaddition: The cycloaddition of diazo compounds with alkynes is a powerful method that often yields a single regioisomer.[4][5] Similarly, sydnone-alkyne cycloadditions can be highly regioselective.[6][7]
-
Multicomponent Reactions: One-pot, multicomponent reactions can offer high regioselectivity by carefully controlling the order of bond formation.[8][9]
-
-
Catalytic Methods: Several transition-metal-catalyzed reactions have been developed to afford high regioselectivity. Iron, copper, and ruthenium catalysts have been successfully employed in the synthesis of substituted pyrazoles.[5]
-
Use of Directing Groups: In some cases, it may be possible to modify one of the starting materials to include a directing group that forces the reaction to proceed with the desired regiochemistry. This group can then be removed in a subsequent step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome of the condensation between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is dictated by a complex interplay of several factors:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl, making it more susceptible to attack.[1][2][3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder one of the carbonyl groups, directing the attack to the more accessible site.[1][2][3]
-
Reaction Conditions: As detailed in the troubleshooting section, solvent, temperature, and pH are critical parameters that can be modulated to favor the formation of a specific regioisomer.[1][2]
Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A2: Fluorinated alcohols possess unique properties, including high acidity and a strong ability to form hydrogen bonds, while being poor nucleophiles themselves. It is proposed that these solvents can selectively stabilize one of the intermediate hemiaminals or the transition state leading to it. This stabilization lowers the activation energy for one reaction pathway, leading to a higher yield of the corresponding regioisomer.[10]
Q3: Are there synthetic methods that completely avoid the issue of regioselectivity?
A3: Yes, several strategies offer inherent regiocontrol:
-
Synthesis from Symmetrical Precursors: Using a symmetrical 1,3-dicarbonyl compound with an unsymmetrical hydrazine, or vice versa, will result in a single product.
-
Post-functionalization of the Pyrazole Ring: One can start with a pre-formed pyrazole ring and introduce substituents at specific positions through reactions like regioselective metalation, halogenation, or cross-coupling.[11] This approach offers complete control over the substitution pattern.
-
Cycloaddition Reactions: As mentioned earlier, 1,3-dipolar cycloadditions of diazo compounds with terminal alkynes often provide excellent regioselectivity, yielding 1,3,5-trisubstituted pyrazoles.[5]
Section 3: Data and Protocols
Data Summary: The Effect of Solvent on Regioselectivity
The following table illustrates the dramatic impact of solvent choice on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 5-(2-furyl)-3-trifluoromethyl-1-methylpyrazole.
| Entry | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | Ethanol (EtOH) | Reflux | Low Selectivity (~1:1.3) | |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85:15 | [10] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 97:3 | [10] |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP
This protocol provides a general method for the Knorr condensation that leverages the regioselective-directing effect of HFIP.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol offers a rapid synthesis that can provide complementary regioselectivity to the Knorr condensation.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine hydrochloride (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Optimal conditions should be determined for each specific substrate.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the pyrazoline intermediate or, in some cases, the final pyrazole product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If the intermediate pyrazoline is isolated, it will require a subsequent oxidation step to yield the pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Stability issues of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole under different conditions
Welcome to the technical support center for 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues you may encounter during your experiments. My aim here is to move beyond simple protocols and delve into the causality behind the experimental observations, ensuring the integrity and success of your work.
The this compound scaffold is of significant interest in medicinal and agrochemical research. The incorporation of a trifluoromethyl (CF3) group onto the robust pyrazole core imparts unique properties, such as enhanced metabolic stability and increased binding affinity to biological targets.[1] However, understanding the stability profile of this molecule under various experimental conditions is critical for obtaining reliable and reproducible results.
This document is structured into a Troubleshooting Guide to address specific problems and a Frequently Asked Questions (FAQs) section for quick reference.
Troubleshooting Guide: Addressing Stability Issues in Your Experiments
This section is formatted to help you diagnose and resolve common (and uncommon) stability-related challenges.
Issue 1: I'm observing unexpected degradation of my compound in aqueous solution. What could be the cause?
Answer: While this compound is generally a stable molecule, its stability in aqueous media can be compromised under certain pH and temperature conditions. The two primary points of potential degradation are the pyrazole ring and the trifluoromethyl group.
Causality:
-
The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is quite stable. However, under harsh acidic or oxidative conditions, the ring system can be compromised.[2]
-
The Trifluoromethyl Group: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the CF3 group exceptionally stable.[3][4] It significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] However, it is not entirely inert. Hydrolysis of the CF3 group to a carboxylic acid can occur, though this typically requires extreme conditions, such as treatment with fuming sulfuric acid or prolonged exposure to strong bases at elevated temperatures.[6][7][8][9]
Troubleshooting Protocol: If you suspect degradation in your aqueous solution, a systematic investigation is warranted. This process is often referred to as a forced degradation study.[10][11]
Step-by-Step Experimental Workflow for Investigating Aqueous Stability:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution in 0.1 M HCl.
-
Neutral Condition: Dilute the stock solution in purified water (pH ~7).
-
Basic Condition: Dilute the stock solution in 0.1 M NaOH.
-
-
Incubation:
-
Divide each solution into two sets.
-
Incubate one set at room temperature (~25°C).
-
Incubate the second set at an elevated temperature (e.g., 50°C).
-
Protect all solutions from light to exclude photodegradation as a variable.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 6, 24, and 48 hours), take an aliquot from each test solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Expected Outcomes & Interpretation:
-
Stability at Neutral pH: The compound is expected to be highly stable at neutral pH and room temperature.
-
Potential for Basic Hydrolysis: You may observe some degradation under basic conditions, especially at elevated temperatures. The likely degradation product would be 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, resulting from the hydrolysis of the CF3 group.
-
Acidic Stability: The compound is likely to be stable under mild acidic conditions. Degradation, if any, might point to pyrazole ring instability under more extreme conditions.
Mitigation Strategies:
-
If your experimental conditions are flexible, buffer your aqueous solutions to a neutral or slightly acidic pH (pH 5-7).
-
Conduct experiments at lower temperatures whenever possible.
-
If working in basic media is unavoidable, prepare solutions fresh and minimize the exposure time.
Issue 2: My compound seems to be degrading upon exposure to light. How can I confirm and prevent this?
Answer: Photodegradation is a potential issue for many organic molecules, including heterocyclic compounds. It is crucial to determine if this compound is photolabile under your experimental conditions.
Causality: Aromatic and heterocyclic systems can absorb UV or visible light, which can excite the molecule to a higher energy state. This excited molecule can then undergo various reactions, such as isomerization, rearrangement, or reaction with other molecules (like oxygen), leading to degradation. While trifluoromethyl groups are generally stable, photochemical reactions can sometimes activate C-F bonds.[12]
Troubleshooting Protocol: Photostability Assessment A confirmatory photostability study should be conducted as outlined by the International Council for Harmonisation (ICH) guideline Q1B.[11]
Step-by-Step Experimental Workflow for Photostability Testing:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container (e.g., a petri dish).
-
Solution State: Prepare a solution of the compound in a common solvent (e.g., methanol or water) in a quartz cuvette or other transparent vessel.
-
-
Control Samples: Prepare identical "dark" control samples for both solid and solution states by wrapping the containers completely in aluminum foil.
-
Light Exposure:
-
Expose the test samples to a light source that provides a combination of UV and visible light. A calibrated photostability chamber is ideal.
-
The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Place the dark control samples alongside the test samples to experience the same temperature conditions.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples.
-
For the solid sample, you might first look for a change in physical appearance (e.g., color). Then, dissolve it for analysis by HPLC.
-
Analyze the solution samples directly by HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples to the dark controls.
-
A significant decrease in the parent peak area and the appearance of new peaks in the light-exposed sample confirm photolability.
-
Mitigation Strategies:
-
If the compound is found to be photolabile, all experimental manipulations should be carried out under amber lighting or in amber glassware.
-
Protect solutions from light by wrapping containers in aluminum foil.
-
Store both solid and solution forms of the compound in the dark.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 2-8°C is suitable. For very long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent any potential degradation from atmospheric moisture or oxygen over time.
Q2: How stable is this compound to heat? A2: The molecule is expected to have good thermal stability. The pyrazole ring is a stable aromatic system, and the CF3 group is also very robust.[13][14] Significant thermal decomposition for similar N-methylated heterocyclic compounds is typically observed at temperatures well above 200°C.[15] For most laboratory applications (e.g., heating reactions up to 100-120°C for several hours), thermal degradation of the compound itself is unlikely to be a major concern.
Q3: Is the compound susceptible to oxidation? A3: The pyrazole ring can be susceptible to strong oxidizing agents.[16] However, under typical laboratory conditions and in the presence of atmospheric oxygen, this compound is expected to be relatively stable. If your experimental protocol involves the use of strong oxidants (e.g., hydrogen peroxide, potassium permanganate), you should consider the possibility of degradation. A pilot experiment to test the compound's stability in the presence of the specific oxidant is recommended.
Q4: Can I anticipate any issues when using this compound in solution for several days? A4: The stability of the compound in solution over several days depends on the solvent and storage conditions.
-
Aprotic Organic Solvents (e.g., DMSO, DMF, Acetonitrile): Solutions are expected to be stable for extended periods if stored properly (cool, dark, and tightly sealed to prevent solvent evaporation and moisture ingress).
-
Protic Solvents (e.g., Methanol, Ethanol): Stability should be good, but for long-term storage, refrigeration is recommended.
-
Aqueous Solutions: As discussed in the Troubleshooting Guide, stability is pH-dependent. At neutral pH and stored in the dark in a refrigerator, aqueous solutions should be stable for several days. However, for critical applications, it is always best practice to use freshly prepared solutions.
Data Summary & Visualizations
Table 1: Predicted Stability Profile of this compound
| Condition | Stressor | Expected Stability | Potential Degradation Pathway |
| pH | 0.1 M HCl (Acidic) | High | Ring cleavage under harsh conditions |
| pH 7 (Neutral) | Very High | - | |
| 0.1 M NaOH (Basic) | Moderate to Low | Hydrolysis of CF3 group to COOH | |
| Temperature | Up to 120°C | High | Generally stable |
| > 200°C | Low | Thermal decomposition | |
| Light | UV/Visible Light | Moderate | Photodegradation (pathway unknown) |
| Oxidation | Atmospheric O2 | High | - |
| Strong Oxidants | Low to Moderate | Ring oxidation/cleavage |
Diagram 1: Decision Workflow for Investigating Compound Degradation
Caption: Decision workflow for troubleshooting suspected compound degradation.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Regioisomer Separation
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating pyrazole regioisomers. The formation of isomeric mixtures during the synthesis of unsymmetrically substituted pyrazoles is a frequent outcome, particularly in classical condensation reactions like the Knorr synthesis.[1] Due to their often subtle differences in physical and chemical properties, separating these isomers can be a formidable task, requiring careful methodology and troubleshooting.[2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Analysis & Initial Assessment
Question 1: I've completed my pyrazole synthesis. How can I quickly determine if I have a mixture of regioisomers?
Answer: Your primary tools for this assessment will be Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thin Layer Chromatography (TLC): A well-chosen TLC solvent system may show two distinct, albeit often close-running, spots, which is a strong indicator of an isomeric mixture. However, co-elution on TLC is common for regioisomers, so a single spot does not guarantee a single isomer.[3][4]
-
1H NMR Spectroscopy: This is often the most definitive initial check. The presence of duplicated sets of signals for protons on the pyrazole ring or its substituents is a clear sign of a mixture. For example, you might see two distinct N-H signals or two sets of signals for the C4-H proton.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can often resolve isomers chromatographically, showing two peaks with identical mass-to-charge ratios (m/z), confirming the presence of isomers.
Question 2: My 13C NMR signals for the pyrazole ring carbons (C3/C5) are broad or averaged. What does this mean?
Answer: This is a classic sign of annular tautomerism, where a proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring.[5] If this exchange is fast on the NMR timescale at room temperature, the distinct C3 and C5 environments average out, leading to broad or merged signals.[5]
Troubleshooting Strategy: Low-Temperature NMR
To resolve this, you can slow down the proton exchange by running the NMR experiment at a lower temperature. As the temperature decreases, the rate of exchange slows, and you will eventually observe the splitting of the averaged signals into two distinct sets, one for each tautomer.[5]
Section 2: Chromatographic Separation
Chromatography is the most widely used technique for separating pyrazole regioisomers.[6] Success hinges on finding conditions where the subtle differences in polarity and interaction with the stationary phase can be exploited.
Question 3: My regioisomers are barely separating on a standard silica gel TLC plate (e.g., Hexane/Ethyl Acetate). What should I do next?
Answer: This is a very common issue. The key is to systematically explore the parameter space. Do not give up on chromatography after trying only one or two solvent systems.
Causality: The separation of pyrazole regioisomers on silica gel is governed by differences in their polarity and ability to hydrogen bond with the silanol groups of the stationary phase. Even minor structural changes between isomers can alter the molecule's dipole moment and the accessibility of the nitrogen lone pairs, which are the primary interaction sites.
Troubleshooting Workflow: TLC Optimization
-
Vary Polarity Drastically: Start with a non-polar eluent (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding a polar modifier (e.g., Ethyl Acetate, Dichloromethane, Acetone). Run TLCs at 5%, 10%, 20%, 50%, and 80% of the polar solvent to cover a wide range.
-
Change Solvent System: If the hexane/ethyl acetate system fails, switch to a different solvent family that offers alternative interactions.[4] Toluene or Dichloromethane as the less polar component can offer π-π stacking interactions, while ethers (like MTBE or Diethyl Ether) or Acetone can alter the hydrogen bonding characteristics.
-
Use Additives (for Basic Pyrazoles): If your pyrazoles are basic, they can streak on acidic silica gel, leading to poor resolution. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica, resulting in sharper spots and improved separation.[1]
Table 1: Recommended TLC Solvent Systems for Screening
| System # | Non-Polar Component | Polar Component | Additive (Optional) | Primary Interaction Type |
| 1 | Hexanes / Heptane | Ethyl Acetate | None | Dipole-Dipole |
| 2 | Dichloromethane (DCM) | Methanol | 0.5% Triethylamine | Hydrogen Bonding |
| 3 | Toluene | Acetone | None | π-π Stacking / Dipole |
| 4 | Hexanes / Heptane | Diethyl Ether | None | Dipole / H-Bond Acceptor |
Question 4: I've found a good TLC solvent system. What is the protocol for scaling up to flash column chromatography?
Answer: A good TLC separation is the foundation for a successful column. A well-resolved TLC with Rf values between 0.15 and 0.40 is ideal.
Step-by-Step Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a column size appropriate for your sample mass (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to sample mass).
-
Pack the column with silica gel as a slurry in the non-polar component of your eluent. Ensure the bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude regioisomeric mixture in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Expert Tip: For best results, pre-adsorb the sample onto a small amount of silica gel ("dry loading"). Dissolve your compound, add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.
-
-
Elution:
-
Begin eluting with the solvent system identified from your TLC. If your TLC Rf was 0.3, this is a good starting point for your column's mobile phase.
-
Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions systematically. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a 40g column).
-
-
Monitoring:
-
Analyze the collected fractions by TLC to identify which ones contain your desired pure isomers.
-
Combine the pure fractions of each isomer separately and remove the solvent under reduced pressure.
-
Question 5: I've tried multiple solvent systems on silica gel with no success. What are my alternative chromatographic options?
Answer: If normal-phase silica gel fails, it's time to consider alternative stationary phases or chromatography modes.
-
Neutral Alumina: For very basic pyrazoles that bind irreversibly to silica, neutral alumina is an excellent alternative.[1] Use the same solvent screening principles as for silica.
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Regioisomers can exhibit different hydrophobicities, leading to successful separation.[1] This is often performed using preparative HPLC for higher resolution.
-
Chiral Stationary Phases (CSPs): If your pyrazoles are chiral, enantioselective separation can be achieved using CSPs, such as those based on cellulose or amylose derivatives.[7]
Diagram 1: Decision Workflow for Chromatographic Separation
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Pyrazole Synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection to optimize reaction yields and purity. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] The choice of catalyst is often the most influential factor in the success of a pyrazole synthesis, dictating reaction rate, yield, and even regioselectivity.[2][4]
This document provides troubleshooting guides for common experimental issues and answers frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.
Troubleshooting Guide: Common Issues in Catalyzed Pyrazole Synthesis
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is a frequent issue, often stemming from several factors. A systematic approach to troubleshooting is essential.
-
Cause A: Catalyst Inactivity or Absence. Many pyrazole syntheses, particularly the classic Knorr condensation of 1,3-dicarbonyls and hydrazines, require a catalyst to proceed efficiently.[2] An uncatalyzed reaction may not proceed at all, even with extended reaction times.[2]
-
Cause B: Purity of Starting Materials. The purity of your reactants, especially hydrazines and 1,3-dicarbonyl compounds, is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions.[8]
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify reactants by recrystallization or distillation before use. Ensure solvents are anhydrous if the catalyst is moisture-sensitive.
-
-
Cause C: Suboptimal Reaction Conditions. Temperature and solvent play a crucial role in reaction kinetics.[8]
-
Solution:
-
Temperature: Some modern catalytic systems operate efficiently at room temperature, while others require heating or reflux.[2][4] If your reaction is sluggish, consider increasing the temperature. However, be aware that excessive heat can cause degradation. A temperature-controlled approach can sometimes even be used to selectively synthesize different pyrazole derivatives from the same starting materials.[9][10]
-
Solvent: The solvent affects reactant solubility and catalyst performance. Ethanol is a common choice, but for certain catalysts, aprotic dipolar solvents (e.g., DMAc, DMF) or even green solvents like water or PEG-400 can significantly improve yields.[3][11][12][13]
-
-
Workflow: Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for reactant consumption and product formation.[8]
-
Question 2: I am forming a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge, especially when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines.[14][15] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.
-
Cause A: Kinetic vs. Thermodynamic Control. The reaction conditions (solvent, temperature, catalyst) dictate the pathway.
-
Solution 1: Solvent Choice. This is one of the most powerful tools for controlling regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically improve the selectivity for a desired isomer.[12] These solvents can stabilize specific transition states through hydrogen bonding, directing the reaction pathway.
-
Solution 2: Catalyst Selection. The nature of the catalyst can influence the regiochemical outcome. For instance, in reactions involving trifluoromethylated ynones and hydrazines, using silver triflate (AgOTf) as a catalyst leads to highly regioselective formation of 3-CF3-pyrazoles with exceptional yields.[2]
-
Solution 3: pH Control. For acid-catalyzed reactions, the pH can influence which carbonyl is preferentially protonated and activated, thereby guiding the initial nucleophilic attack.[14] Experimenting with different acidic catalysts (Brønsted vs. Lewis acids) or adding a base can alter the isomeric ratio.
-
-
Cause B: Electronic and Steric Effects of Substrates. The intrinsic properties of your reactants play a major role.
-
Insight: The more electrophilic carbonyl carbon will generally react with the more nucleophilic nitrogen of the hydrazine. Understanding the electronic nature of your substituents is key to predicting the major product.[12][14] If the inherent selectivity is low, the solutions above (solvent and catalyst choice) become even more critical.
-
Below is a decision workflow to guide your catalyst selection process, particularly when regioselectivity is a concern.
Caption: Catalyst selection workflow for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for pyrazole synthesis?
A: Catalysts for pyrazole synthesis can be broadly categorized:
-
Acid Catalysts (Brønsted and Lewis): These are the most traditional catalysts, especially for the Knorr synthesis.[7] Brønsted acids (e.g., acetic acid, HCl, H2SO4) protonate a carbonyl oxygen, increasing its electrophilicity.[5][6] Lewis acids (e.g., ZrCl4, Sc(OTf)3, lithium perchlorate) coordinate to the carbonyl oxygen to achieve the same activation.[2][8][16]
-
Homogeneous Metal Catalysts: These are soluble metal complexes that offer high activity and selectivity. Notable examples include silver triflate (AgOTf) for synthesizing trifluoromethyl-pyrazoles and ruthenium complexes for dehydrogenative coupling of diols.[2][4][17]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture, allowing for simple work-up and catalyst recycling—a key principle of green chemistry.[1][18] Examples include metal oxides (nano-ZnO, CeO2/SiO2), supported acids (silica-supported sulfuric acid), and metal-organic frameworks (MOFs).[2][19][16][20]
-
Green Catalysts: This category emphasizes sustainability. It includes biodegradable catalysts (e.g., ammonium chloride), reactions in environmentally benign solvents like water, and the use of recyclable heterogeneous catalysts.[11][16][21] Microwave-assisted synthesis, often under solvent-free conditions, also falls into this category as it can dramatically reduce reaction times.[19][22]
Q2: How does the catalyst work in the Knorr pyrazole synthesis?
A: In the acid-catalyzed Knorr synthesis, the catalyst plays a crucial role in activating the 1,3-dicarbonyl compound. The mechanism generally proceeds as follows:
-
Carbonyl Activation: The acid catalyst (H+) protonates one of the carbonyl oxygens. This makes the corresponding carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal readily loses a molecule of water to form a hydrazone (an imine).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. This step is often the rate-determining step.
-
Final Dehydration: A second dehydration event occurs, leading to the formation of the stable aromatic pyrazole ring and regeneration of the acid catalyst.[5][6][7]
Caption: Simplified mechanism of acid-catalyzed Knorr synthesis.
Q3: When should I choose a heterogeneous over a homogeneous catalyst?
A: The choice depends on your priorities:
-
Choose a Homogeneous Catalyst for:
-
Initial Screening & Method Development: They are often more active at lower temperatures and can provide faster results for initial proof-of-concept experiments.
-
High Selectivity: Specific molecular catalysts can be designed for very high chemo-, regio-, and stereoselectivity.
-
Mechanistic Studies: The well-defined nature of homogeneous catalysts makes studying reaction mechanisms more straightforward.
-
-
Choose a Heterogeneous Catalyst for:
-
Scalability and Industrial Applications: The primary advantage is ease of separation and reusability, which significantly lowers costs and waste on a larger scale.[18]
-
Green Chemistry: Reusability is a core tenet of sustainable chemistry.[1][16] Many heterogeneous catalysts are also robust and stable under harsh conditions.
-
Simplified Product Purification: Removing the catalyst by simple filtration avoids complex chromatographic separations that are often required to remove soluble metal catalysts.
-
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst is a multi-faceted decision involving yield, reaction time, temperature, and reusability. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives.
| Catalyst Type | Catalyst Example | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous Acid | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | No | [4] |
| Homogeneous Metal | Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99% | No | [2][4] |
| Homogeneous Metal | RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diol, Hydrazine | tert-Amyl Alcohol | 110 | 24 h | 75% | No | [17] |
| Heterogeneous | Nano-ZnO | Cinnamaldehydes, Hydrazine Hydrate | Solvent-free (MW) | N/A | Minutes | High | Yes | [2][19] |
| Heterogeneous | Nickel-based | Acetophenones, Aldehydes, Hydrazine | Ethanol | Room Temp | 3 h | Good-Excellent | Yes (7 cycles) | [18] |
| Heterogeneous | CeO₂/SiO₂ | Multicomponent | Water | 80 | 1-2 h | 85-92% | Yes | [16] |
| Green Catalyst | Imidazole | Ethyl Acetoacetate, Hydrazines | Water | N/A | N/A | High | Yes | [11] |
| Green Catalyst | Ammonium Chloride | Acetyl Acetone, Hydrazine | Ethanol | N/A | N/A | High | Yes | [21] |
Experimental Protocol: General Procedure for Heterogeneously Catalyzed Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of pyrazole derivatives using a recyclable, heterogeneous nickel-based catalyst, adapted from established procedures.[18]
Objective: To synthesize 1,3,5-trisubstituted pyrazoles via a one-pot, three-component reaction.
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Hydrazine Monohydrate (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Heterogeneous Nickel Catalyst (e.g., 10 mol%)
-
Ethanol (10 mL)
-
Round bottom flask (50 mL), magnetic stirrer, and standard glassware.
Procedure:
-
Catalyst and Reactant Addition: To a 50 mL round bottom flask containing a magnetic stir bar, add the substituted acetophenone (1.0 mmol), hydrazine monohydrate (1.0 mmol), and the solid nickel-based heterogeneous catalyst (10 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Second Reactant Addition: Add the substituted benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Vigorously stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Catalyst Recovery: Upon completion, separate the heterogeneous catalyst from the reaction mixture by simple filtration. Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent runs.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pharmacophorejournal.com [pharmacophorejournal.com]
- 20. researchgate.net [researchgate.net]
- 21. jetir.org [jetir.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,5-Dimethyl-3-(Trifluoromethyl)-1H-Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Regioisomerism in Trifluoromethyl-Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for its diverse biological activities, including antifungal, antibacterial, insecticidal, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. However, the precise arrangement of substituents on the pyrazole ring—its regiochemistry—is a critical determinant of its biological function.
This guide focuses on two key regioisomers: 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole. While structurally similar, the positional difference of the trifluoromethyl and methyl groups can lead to distinct interactions with biological targets, resulting in varied efficacy and selectivity. Understanding these differences is paramount for the rational design of novel, potent, and specific bioactive compounds.
Synthesis and Regioselective Control
The synthesis of N-methylated trifluoromethyl-pyrazoles typically involves the condensation of a β-diketone or a related precursor with methylhydrazine. The regioselectivity of this reaction—that is, the preferential formation of one isomer over the other—is a well-documented challenge and a subject of considerable research. The outcome is often influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.[3]
Generally, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of isomeric pyrazoles. The more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. In the case of trifluoromethylated β-diketones, the strong electron-withdrawing nature of the CF3 group significantly influences the electrophilicity of the adjacent carbonyl carbon, which can be exploited to control the reaction's regioselectivity.[4][5]
Below is a generalized workflow for the regioselective synthesis of these isomers.
Caption: Generalized workflow for the synthesis and separation of pyrazole regioisomers.
Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective
While a direct head-to-head comparative study of the biological activities of this compound and 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is not extensively documented in publicly available literature, we can infer potential differences based on established structure-activity relationships for this class of compounds. The positioning of the electron-withdrawing CF3 group and the electron-donating methyl groups alters the electronic distribution and steric profile of the pyrazole ring, which in turn affects interactions with biological targets.
Antifungal Activity
Trifluoromethyl-pyrazoles are known to exhibit potent antifungal activity against a range of plant pathogenic fungi.[1][6] The mechanism of action for many pyrazole-based fungicides involves the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain.
Inferred SAR:
-
This compound: The CF3 group at the 3-position may play a crucial role in binding to the active site of target enzymes. The methyl group at the 5-position could influence the overall lipophilicity and orientation of the molecule within the binding pocket.
-
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole: With the CF3 group at the 5-position, the steric and electronic properties are significantly different. This isomer might exhibit a different spectrum of antifungal activity or potency due to altered binding interactions. Studies on related pyrazole carboxamides have shown that substitutions at the 1 and 3-positions can significantly impact antifungal efficacy.[5]
Illustrative Data Table for Comparative Antifungal Activity (Hypothetical)
| Isomer | Target Fungus | MIC (µg/mL) | EC50 (µg/mL) |
| This compound | Fusarium graminearum | Data not available | Data not available |
| 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole | Fusarium graminearum | Data not available | Data not available |
| This compound | Botrytis cinerea | Data not available | Data not available |
| 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole | Botrytis cinerea | Data not available | Data not available |
Note: This table is for illustrative purposes to show the type of data that would be generated in a direct comparative study. Specific experimental values for these isomers are not currently available in the cited literature.
Insecticidal Activity
Phenylpyrazole insecticides, a class that includes the well-known fipronil, act as non-competitive blockers of GABA-gated chloride channels in the insect nervous system. While the target isomers are not phenylpyrazoles, the pyrazole core is a key pharmacophore in many insecticides.[7]
Inferred SAR:
-
The spatial arrangement of the dimethyl and trifluoromethyl groups will dictate how each isomer fits into the binding site of insect receptors.
-
The lipophilicity, influenced by the positions of the methyl and CF3 groups, will affect the penetration of the insect cuticle and transport to the target site.
-
It is plausible that one isomer may exhibit greater potency or a different spectrum of insecticidal activity against various pests. For instance, studies on pyrazole-containing malonamides have shown that subtle structural modifications can lead to significant variations in activity against different insect species.[7]
Illustrative Data Table for Comparative Insecticidal Activity (Hypothetical)
| Isomer | Target Insect | LC50 (µg/mL) | Knockdown Time (min) |
| This compound | Spodoptera littoralis | Data not available | Data not available |
| 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole | Spodoptera littoralis | Data not available | Data not available |
| This compound | Aphis gossypii | Data not available | Data not available |
| 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole | Aphis gossypii | Data not available | Data not available |
Note: This table is for illustrative purposes. Specific experimental values for these isomers are not currently available in the cited literature.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, representative protocols for assessing the antifungal and insecticidal activities of pyrazole isomers.
Antifungal Activity: Mycelium Growth Rate Method
This method is widely used to determine the in vitro efficacy of compounds against phytopathogenic fungi.[1]
Protocol:
-
Preparation of Test Solutions: Dissolve the pyrazole isomers in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Media Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.
-
Incorporation of Test Compounds: While the PDA is still molten, add the test solutions to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of EC50: The half-maximal effective concentration (EC50) can be determined by testing a range of concentrations and using probit analysis.
Caption: Workflow for the mycelium growth rate antifungal assay.
Insecticidal Activity: Leaf-Dip Bioassay
This method is commonly used to evaluate the contact and ingestion toxicity of compounds against phytophagous insects.[7]
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the pyrazole isomers in an appropriate solvent containing a surfactant to ensure even coating.
-
Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a set period (e.g., 30 seconds) and allow them to air dry.
-
Insect Infestation: Place the treated leaves into Petri dishes or other suitable containers lined with moist filter paper. Introduce a known number of insects (e.g., 10-20 larvae or adults) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (median lethal concentration) using probit analysis.
Caption: Workflow for the insecticidal leaf-dip bioassay.
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl and methyl groups in this compound and its 1,3-dimethyl-5-(trifluoromethyl) counterpart is predicted to have a profound impact on their biological activity. Based on established structure-activity relationships for trifluoromethyl-pyrazoles, it is reasonable to hypothesize that these isomers will exhibit distinct antifungal and insecticidal profiles.
To definitively elucidate these differences, a direct comparative study is warranted. Such research should involve the regioselective synthesis of both isomers, followed by their evaluation against a broad panel of fungal pathogens and insect pests under standardized conditions. The resulting quantitative data would be invaluable for guiding the future design of more effective and selective pyrazole-based agrochemicals and pharmaceuticals.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Validating Bioactivity Assays for Novel Trifluoromethyl Pyrazole Derivatives
Introduction: The Rising Prominence of Trifluoromethyl Pyrazoles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When coupled with the versatile pyrazole core, a privileged heterocyclic motif found in numerous approved drugs, the resulting trifluoromethyl pyrazole derivatives represent a promising class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]
The journey from a novel synthesized compound to a potential therapeutic candidate is long and rigorous, with the validation of its biological activity being a critical early milestone. A robust and reliable bioactivity assay is the bedrock upon which further development is built. This guide, drawing from years of field experience, provides a comprehensive framework for the validation of bioactivity assays tailored to novel trifluoromethyl pyrazole derivatives, ensuring that the data generated is both accurate and reproducible.
Pillar 1: The "Why" - Foundational Principles of Bioactivity Assay Validation
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[5] It is not merely a box-ticking exercise but a systematic investigation into the performance characteristics of the assay. For novel chemical entities like trifluoromethyl pyrazoles, where the mechanism of action may not be fully elucidated, a well-validated assay provides confidence that the observed biological effects are real and not artifacts of the experimental system.
The validation process is guided by principles outlined in regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH's "Q2(R1) Validation of Analytical Procedures: Text and Methodology".[6][7][8][9][10][11][12] These guidelines, while comprehensive, require adaptation to the specific context of in vitro bioactivity assays.
Here, we will compare and contrast two commonly employed bioactivity assays for the initial screening of novel compounds: a cell-based cytotoxicity assay (the MTS assay) and a target-based enzyme inhibition assay. This comparative approach will highlight the nuances of validating different assay formats.
Pillar 2: The "How" - A Comparative Look at Assay Methodologies
The choice of a primary screening assay depends on the hypothesized biological activity of the compound series. For compounds with potential anticancer activity, a cytotoxicity assay is a logical starting point. In contrast, if the compounds are designed to target a specific enzyme, a direct enzyme inhibition assay is more appropriate.
Cell-Based Cytotoxicity Assays: The MTS Assay
The MTS assay is a colorimetric method used to assess cell viability.[13][14][15] It relies on the reduction of the tetrazolium salt MTS by metabolically active cells to a soluble formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Advantages of the MTS Assay:
-
"One-step" procedure: The MTS reagent is added directly to the cell culture, and the formazan product is soluble, eliminating the need for a separate solubilization step as required in the older MTT assay.[14]
-
Higher sensitivity and accuracy: The formazan product of the MTS assay is darker, leading to a wider dynamic range and greater sensitivity.[13][14]
-
Reduced potential for error: By eliminating a liquid handling step, the risk of cell loss and other errors is minimized.[14]
Limitations to Consider:
-
Indirect measurement of cytotoxicity: The MTS assay measures metabolic activity, which is a surrogate for cell viability. Some compounds may interfere with cellular metabolism without directly causing cell death, leading to misleading results.[16]
-
Interference from colored compounds: As a colorimetric assay, it is susceptible to interference from colored test compounds.
Target-Based Enzyme Inhibition Assays
For compounds designed with a specific molecular target in mind, such as a kinase or a protease, an enzyme inhibition assay provides a more direct measure of bioactivity. These assays typically involve incubating the enzyme with its substrate and the test compound, and then measuring the rate of product formation.
Advantages of Enzyme Inhibition Assays:
-
Mechanistic insight: A positive result in an enzyme inhibition assay provides direct evidence that the compound interacts with the intended target.
-
High specificity: These assays are generally less prone to off-target effects compared to cell-based assays.
Limitations to Consider:
-
Requires purified enzyme: The availability of a stable and active form of the target enzyme is a prerequisite.
-
May not reflect cellular activity: A compound that is a potent enzyme inhibitor in a purified system may not be active in a cellular context due to factors such as poor cell permeability or rapid metabolism.
Pillar 3: The "Proof" - A Self-Validating System for Assay Validation
A robust assay validation protocol should be designed as a self-validating system, incorporating a comprehensive set of experiments to assess the key performance parameters. The following table summarizes the essential validation parameters and their acceptance criteria, based on established guidelines.[7][10][11][12]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure that the assay signal is due to the analyte of interest and not influenced by other components of the sample matrix. | No significant interference from vehicle controls or irrelevant compounds. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the assay signal. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay is precise and accurate. | Defined by the linear portion of the standard curve. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery within 85-115% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (%CV) ≤ 15% for intra-assay and ≤ 20% for inter-assay precision. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10; %CV ≤ 20%. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like incubation time or temperature. |
| Z'-Factor | A statistical parameter to assess the quality of a high-throughput screening assay.[17][18][19] | Z' > 0.5 indicates an excellent assay.[17][18] |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Validation of an MTS-based Cytotoxicity Assay
1. Cell Seeding and Treatment:
- Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a pre-determined optimal density.
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- Prepare serial dilutions of the novel trifluoromethyl pyrazole derivatives and a positive control (e.g., doxorubicin) in culture medium.
- Replace the old medium with fresh medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
2. MTS Assay Procedure:
- After the desired incubation period (e.g., 48 hours), add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
3. Data Analysis and Validation:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
- Perform the validation experiments outlined in the table above, including linearity, accuracy, precision, and robustness assessments.
Protocol 2: Validation of a Kinase Inhibition Assay
1. Assay Setup:
- Prepare a reaction buffer containing the purified kinase, a fluorescently labeled substrate peptide, and ATP.
- Prepare serial dilutions of the novel trifluoromethyl pyrazole derivatives and a known kinase inhibitor as a positive control.
2. Kinase Reaction:
- Add the test compounds or vehicle control to the reaction buffer in a 384-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a pre-determined time.
3. Detection and Data Analysis:
- Stop the reaction and measure the fluorescence signal using a suitable plate reader.
- Calculate the percentage of kinase inhibition relative to the vehicle-treated control.
- Determine the IC50 value.
- Conduct the necessary validation experiments to establish the assay's performance characteristics.
Visualizing the Workflow and a Hypothetical Mechanism
Diagram 1: The Assay Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edraservices.nl [edraservices.nl]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. jordilabs.com [jordilabs.com]
- 12. database.ich.org [database.ich.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pediaa.com [pediaa.com]
- 15. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 16. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
A Comparative Guide to the Efficacy of Trifluoromethyl Pyrazole Herbicides and Commercial Standards
This guide provides a comprehensive comparison of the efficacy of trifluoromethyl pyrazole-containing herbicides against established commercial standards. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanistic nuances, comparative performance data, and validated experimental protocols that underpin modern weed management strategies. Our analysis is grounded in peer-reviewed studies and established scientific principles to offer an objective and in-depth perspective.
Introduction: The Rise of Trifluoromethyl Pyrazole Herbicides
The relentless evolution of herbicide-resistant weeds necessitates the continuous development of novel active ingredients with diverse modes of action. The trifluoromethyl pyrazole scaffold has emerged as a highly versatile and potent component in the design of modern herbicides.[1] The inclusion of the trifluoromethyl group often enhances the biological activity, stability, and lipophilicity of the molecule, contributing to its efficacy.[1] This guide will focus on three prominent trifluoromethyl pyrazole herbicides: Penoxsulam, Topramezone, and Pyrasulfotole, comparing their performance with key commercial standards.
Mechanisms of Action: A Tale of Two Targets
Trifluoromethyl pyrazole herbicides primarily target two critical enzymatic pathways in plants: Acetolactate Synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). Understanding these mechanisms is fundamental to appreciating their efficacy and selectivity.
Penoxsulam: An Acetolactate Synthase (ALS) Inhibitor
Penoxsulam belongs to the triazolopyrimidine sulfonamide class of herbicides and functions by inhibiting the ALS enzyme.[2][3][4] ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[2][4] By blocking ALS, penoxsulam halts cell division and growth, leading to the death of susceptible weeds.[2]
Caption: Mechanism of Action of Penoxsulam, an ALS Inhibitor.
Topramezone and Pyrasulfotole: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
Topramezone and Pyrasulfotole are members of the pyrazolone chemical class and act by inhibiting the HPPD enzyme.[5][6][7] HPPD is a key enzyme in the pathway that converts tyrosine to plastoquinone and tocopherols.[8][9] Plastoquinone is an essential cofactor in the photosynthetic electron transport chain, while tocopherols protect chlorophyll from photo-oxidative damage.[8][9] Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic bleaching of new growth, followed by necrosis and death of the susceptible weed.[6][10]
Caption: Mechanism of Action of Topramezone and Pyrasulfotole, HPPD Inhibitors.
Comparative Efficacy: Greenhouse and Field Data
The practical utility of a herbicide is determined by its performance in diverse agricultural settings. Below is a summary of comparative efficacy data for trifluoromethyl pyrazole herbicides against commercial standards.
Penoxsulam vs. Bispyribac-sodium in Rice
Penoxsulam is widely used for broad-spectrum weed control in rice.[4] Its efficacy is often compared to another post-emergence herbicide, bispyribac-sodium.
| Weed Species | Penoxsulam (22.5 g/ha) | Bispyribac-sodium (20-25 g/ha) | Efficacy Comparison |
| Grassy Weeds | Similar dry weight reduction to other herbicides. | Less effective in controlling grassy weeds in some studies. | Penoxsulam showed superiority in controlling grassy weeds in certain conditions.[11] |
| Broadleaf Weeds | Superior in reducing density and dry weight. | Less effective in controlling broadleaf weeds. | Penoxsulam demonstrated superior control of broadleaf weeds.[11] |
| Sedges | Provided almost complete control. | Poor control of sedges. | Penoxsulam is highly effective against sedges.[11] |
Topramezone and Pyrasulfotole vs. Mesotrione and Glyphosate
Topramezone and pyrasulfotole, as HPPD inhibitors, are often evaluated against other herbicides in the same class, such as mesotrione, and broad-spectrum herbicides like glyphosate.
Topramezone vs. Mesotrione for Annual Grass Control:
| Weed Species | Topramezone | Mesotrione | Efficacy Comparison |
| Setaria spp. (Foxtails) | Greater control. | Poor control. | Topramezone is more effective against foxtail species.[12] |
| Echinochloa crus-galli | Effective control. | Greater control. | Mesotrione showed slightly better control of barnyardgrass.[12] |
| Digitaria spp. (Crabgrass) | Effective control. | Greater control. | Mesotrione provided better control of crabgrass species.[12] |
| Panicum miliaceum | Commercially acceptable control. | Commercially acceptable control. | Both herbicides provide good control of wild proso millet.[12] |
Pyrasulfotole vs. Other Herbicides for Broadleaf Weed Control:
Pyrasulfotole is often used in combination with other herbicides to broaden the weed control spectrum. It provides an alternative mode of action in programs where resistance to ALS inhibitors, phenoxy herbicides, and glyphosate has been identified.[5]
| Weed Species | Pyrasulfotole + Bromoxynil | Glyphosate | Efficacy Comparison |
| Broadleaf Weeds | Effective control of a wide range of annual broadleaf weeds. | Non-selective, broad-spectrum control. | Pyrasulfotole is a selective herbicide, whereas glyphosate is non-selective.[13] |
| Herbicide Resistance | Effective against weeds resistant to other modes of action. | Resistance has been documented in numerous weed species. | Pyrasulfotole is a valuable tool for managing herbicide resistance.[5] |
Recent studies have also explored novel pyrazole derivatives with improved crop safety and broader weed control spectra compared to topramezone and mesotrione.[14][15]
Experimental Protocols for Efficacy Evaluation
Objective comparison of herbicide efficacy relies on standardized and robust experimental protocols. The following are representative methodologies for greenhouse and field trials.
Greenhouse Whole-Plant Bioassay
This protocol is adapted from established methods for testing herbicide resistance and efficacy.[9][16]
Objective: To determine the dose-response of target weed species to trifluoromethyl pyrazole herbicides and commercial standards under controlled conditions.
Methodology:
-
Seed Germination:
-
Place seeds of the target weed species in petri dishes containing a suitable germination medium (e.g., 0.6% agar with 0.1% potassium nitrate).[16]
-
Incubate under optimal conditions of light and temperature to ensure uniform germination.
-
-
Seedling Transplanting and Growth:
-
Once seedlings have reached a consistent growth stage (e.g., 2-3 leaves), transplant them into individual pots filled with a standardized soil mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.[16]
-
-
Herbicide Application:
-
Prepare a range of herbicide concentrations (from sub-lethal to lethal doses) for each test compound.
-
Apply the herbicides using a cabinet sprayer calibrated to deliver a uniform spray volume.[9]
-
Include an untreated control for each weed species.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).
-
Harvest the above-ground biomass and determine the dry weight.
-
Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each herbicide-weed combination.
-
Caption: Workflow for a Greenhouse Herbicide Efficacy Bioassay.
Field Efficacy Trial
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.[17]
Objective: To compare the efficacy and crop selectivity of trifluoromethyl pyrazole herbicides and commercial standards in a field setting.
Methodology:
-
Site Selection and Trial Design:
-
Treatments:
-
Include the trifluoromethyl pyrazole herbicide(s) at proposed application rates.
-
Include at least one relevant commercial standard herbicide.
-
Maintain an untreated control plot within each replication.[18]
-
-
Application:
-
Apply herbicides at the recommended weed and crop growth stages using a calibrated research sprayer.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).[20]
-
-
Assessments:
-
Weed Control: Visually assess percent weed control at regular intervals after application.
-
Crop Phytotoxicity: Evaluate any visual injury to the crop on a 0-100% scale.[18]
-
Weed Biomass: At a designated time point, collect and weigh the above-ground weed biomass from a defined area within each plot.
-
Crop Yield: Harvest the crop from the center of each plot to determine the impact of the treatments on yield.
-
Weed Resistance and Management Strategies
The evolution of herbicide resistance is a significant challenge in modern agriculture. Understanding the mechanisms of resistance is crucial for developing sustainable weed management programs.
Mechanisms of Resistance
Weeds can develop resistance to herbicides through two primary mechanisms:
-
Target-Site Resistance (TSR): This occurs due to a mutation in the gene that codes for the herbicide's target protein, preventing the herbicide from binding effectively.[5][21] For ALS inhibitors, several point mutations in the ALS gene can confer resistance.[4][22] Similarly, mutations in the HPPD gene can lead to resistance to HPPD-inhibiting herbicides.[23]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[21] This can include reduced herbicide uptake or translocation, sequestration of the herbicide in vacuoles, or enhanced metabolic degradation of the herbicide by enzymes such as cytochrome P450s and glutathione S-transferases.[3] Metabolic resistance is a growing concern as it can confer cross-resistance to multiple herbicide modes of action.[18]
Resistance Management
The use of trifluoromethyl pyrazole herbicides with different modes of action is a key strategy for managing herbicide resistance. For instance, pyrasulfotole (an HPPD inhibitor) can be used to control weeds that have developed resistance to ALS inhibitors.[5] Integrated Weed Management (IWM) practices, such as crop rotation, tillage, and the use of multiple effective herbicide modes of action, are essential to delay the evolution of resistance.
Conclusion
Trifluoromethyl pyrazole herbicides represent a significant advancement in weed control technology, offering effective solutions for managing a broad spectrum of weeds, including those resistant to other herbicide classes. Their distinct mechanisms of action, targeting either ALS or HPPD, provide valuable tools for integrated weed management programs. As with any herbicide, judicious use in accordance with resistance management principles is paramount to preserving their long-term efficacy. Continued research into novel pyrazole derivatives holds promise for the development of even more selective and effective herbicides with improved crop safety profiles.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Biochemical mechanism and molecular basis for ALS-inhibiting herbicide resistance in sugarbeet (Beta vulgaris) somatic cell selections | Weed Science | Cambridge Core [cambridge.org]
- 3. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open-source-biology.com [open-source-biology.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. growiwm.org [growiwm.org]
- 7. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Herbicide Resistance Genes in the Invasive Weed, Palmer Amaranth – CSU STRATA [csustrata.org]
- 9. Mechanisms of Action of Topramezone [cnagrochem.com]
- 10. Genetic architecture underlying HPPD-inhibitor resistance in a Nebraska Amaranthus tuberculatus population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Herbicide resistance no longer a black box for scientists | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
- 12. scivast.com [scivast.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.bayer.com.au [resources.bayer.com.au]
- 15. bioone.org [bioone.org]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ars.usda.gov [ars.usda.gov]
- 19. Metabolism-based resistance - Why the concern? | Integrated Crop Management [crops.extension.iastate.edu]
- 20. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 21. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 22. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. syngenta.ca [syngenta.ca]
A Comparative Guide to the In Vitro and In Vivo Validation of Pyrazole Derivatives' Anticancer Properties
For drug development professionals, medicinal chemists, and cancer researchers, the pyrazole nucleus represents a privileged scaffold in the design of novel therapeutics.[1] Its versatile structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] Numerous pyrazole derivatives have been synthesized and evaluated, with several already gaining FDA approval for cancer therapy, underscoring the clinical relevance of this heterocyclic core.
However, the journey from a promising compound in a flask to a potential clinical candidate is paved with rigorous, multi-step validation. This guide provides an in-depth, objective comparison of the methodologies used to validate the anticancer properties of pyrazole derivatives, supported by experimental data and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Mechanistic Landscape of Pyrazole Anticancer Agents
Pyrazole derivatives exert their anticancer effects not through a single, uniform mechanism, but by modulating a diverse array of cellular pathways critical to cancer cell survival and proliferation.[3][4] This multi-targeting capability is a key reason for their prominence in oncology research. Key mechanisms include:
-
Kinase Inhibition : A primary mode of action involves the inhibition of protein kinases, which are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K).[2][5] By blocking these enzymes, pyrazole compounds can halt the signaling cascades that drive tumor growth.
-
Cell Cycle Disruption : Many pyrazole derivatives have been shown to induce cell cycle arrest, frequently at the G2/M phase.[6][7][8] This prevents cancer cells from completing the division process, ultimately leading to cell death.
-
Induction of Apoptosis : A hallmark of effective anticancer agents is the ability to trigger programmed cell death, or apoptosis. Pyrazole compounds achieve this through various means, including the modulation of Bcl-2 family proteins and activation of caspases.[9][10]
-
Microtubule Destabilization : Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division.[6][11] This action is similar to established chemotherapeutic agents like taxanes and vinca alkaloids.
-
DNA Interaction : Certain pyrazole structures can bind directly to DNA, often in the minor groove, interfering with DNA replication and transcription processes and leading to cytotoxicity.[2]
Caption: Major signaling pathways and cellular targets of anticancer pyrazole derivatives.
In Vitro Validation: From Cytotoxicity to Mechanism
The initial assessment of any potential anticancer compound begins with a battery of in vitro assays. This tiered approach is designed to efficiently screen for activity, followed by a deeper investigation into the mechanism of action for the most promising candidates.
Primary Screening: Assessing Cell Viability and Cytotoxicity
The foundational experiment is the cytotoxicity assay, which determines the concentration at which a compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrazole Derivatives
| Compound/Derivative | Target/Mechanism | HCT116 (Colon) | MCF7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| Compound 33 | CDK2 Inhibitor | < 23.7 | < 23.7 | < 23.7 | < 23.7 | [2] |
| Compound 27 | VEGFR-2 Inhibitor | - | 16.50 | - | - | [2] |
| Compound 43 | PI3K Inhibitor | - | 0.25 | - | - | [2] |
| Compound 59 | DNA Binding | - | - | 2.0 | - | [2] |
| Compound CF-6 | Oxime Derivative | - | - | - | 12.5 | [12] |
| Compound 11 | Pyrazoline | - | - | - | - | [13] |
| Compound 7a | Indole Hybrid | 23.7 | 10.6 | 6.1 | > 100 | [9] |
| Doxorubicin (Std.) | Standard Drug | 3.68 | 4.16 | 3.83 | 0.3 | [2][12] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
This protocol is a synthesized standard for assessing cytotoxicity in adherent cancer cell lines.
A. Materials:
-
MTT (5 mg/mL in PBS), sterile filtered.
-
Solubilization Solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Complete culture medium appropriate for the cell line.
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm, reference at 630 nm).
B. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate. Include wells for "medium only" blanks.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm within 1 hour.[14]
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Mechanistic Assays: Uncovering the 'How' and 'Why'
Once a compound demonstrates potent cytotoxicity, the next critical step is to understand its mechanism of action. Flow cytometry is an indispensable tool for these investigations, allowing for the rapid, quantitative analysis of individual cells within a population.
This assay identifies one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC).[15] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[16]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 min) and wash the pellet twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[17]
-
PI Co-Staining: Add 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Analysis: Analyze immediately by flow cytometry.[16]
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19] Cells in G2/M have twice the DNA content of cells in G0/G1. Treatment with an effective compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest.
-
Cell Treatment: Seed cells and treat with the pyrazole derivative as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells.[20]
-
Fixation: Centrifuge and discard the supernatant. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step also permeabilizes the cell membrane.[20]
-
Incubation: Fix for at least 30 minutes at 4°C.[20]
-
Washing: Centrifuge to remove the ethanol and wash the cell pellet twice with PBS.[20]
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This is a critical step to ensure that PI only stains DNA, as it can also bind to double-stranded RNA.[18]
-
PI Staining: Add PI solution (e.g., 50 µg/mL final concentration).[20]
-
Analysis: Incubate for 15-30 minutes in the dark before analyzing by flow cytometry.[19]
Caption: Workflow for cell cycle analysis using propidium iodide (PI) staining.
In Vivo Validation: Assessing Efficacy in a Biological System
While in vitro assays are essential for initial screening and mechanistic studies, they cannot replicate the complex interactions within a living organism.[21] In vivo models are therefore crucial for evaluating a compound's true therapeutic potential. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the most common preclinical model for this purpose.[22][23]
Table 2: Comparative In Vivo Efficacy of Selected Pyrazole Derivatives
| Compound | Cancer Model | Efficacy Metric | Result | Reference |
| Compound 6 | Orthotopic Murine Mammary Tumor | Tumor Growth Inhibition | Significant inhibition at 5 mg/kg | [2] |
| Celecoxib | Human Tongue Squamous Carcinoma (Xenograft) | Tumor Growth Inhibition | Significant | [24] |
| Celecoxib + Cisplatin | Human Tongue Squamous Carcinoma (Xenograft) | Tumor Growth Inhibition | Augmented Inhibition | [24] |
| Compound 6e | Xenograft Model | Anticancer Activity | Further explored for in vivo activity | [25] |
-
Animal Acclimatization: Use immunodeficient mice (e.g., Nude or SCID mice).[21] Allow them to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Harvest cancer cells from culture. Resuspend a specific number of viable cells (e.g., 1-5 million) in sterile PBS or medium, often mixed with Matrigel to support initial tumor growth. Inject the cell suspension subcutaneously into the flank of each mouse.[26]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[26]
-
Treatment Administration: Administer the pyrazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The treatment group receives the compound, while the control group receives the vehicle. A positive control group (e.g., treated with a standard-of-care drug like cisplatin) is often included.[24][26]
-
Monitoring: Measure tumor volume (typically using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[26]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as a percentage.
Caption: General workflow for an in vivo subcutaneous xenograft efficacy study.
Concluding Analysis and Future Directions
The validation of pyrazole derivatives as anticancer agents is a systematic process that builds a pyramid of evidence. It begins with broad screening for cytotoxicity, followed by detailed mechanistic studies in vitro, and culminates in efficacy testing in preclinical in vivo models.
The data presented in this guide illustrates that different pyrazole derivatives exhibit varied potency and mechanisms. For instance, Compound 43 , a PI3K inhibitor, shows exceptional potency against MCF7 breast cancer cells (IC₅₀ = 0.25 µM) in vitro.[2] In contrast, indole hybrids like Compound 7a demonstrate good activity against liver cancer cells but are less effective against lung cancer cell lines.[9] This highlights the importance of screening against a diverse panel of cancer cell lines.
Furthermore, the in vivo data for compounds like Celecoxib show that pyrazole derivatives can not only be effective as monotherapies but can also augment the efficacy of standard chemotherapeutics like cisplatin.[24] This opens up possibilities for combination therapies, a cornerstone of modern oncology.
Future research should continue to explore the vast chemical space of pyrazole derivatives. A deeper understanding of structure-activity relationships (SAR) will enable the rational design of more potent and selective inhibitors.[2][27] As our understanding of cancer biology grows, so too will our ability to tailor these versatile pyrazole scaffolds to specific oncogenic targets, bringing more effective and less toxic treatments to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ijpbs.com [ijpbs.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole Analogs as Cannabinoid Receptor 2 Modulators
The 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective modulators of the cannabinoid receptor 2 (CB2R).[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs based on this core, synthesizing data from key studies to offer insights for researchers and drug development professionals. The focus will be on elucidating how structural modifications to this pyrazole template influence binding affinity, functional activity, and selectivity for the CB2 receptor, a promising therapeutic target for a range of inflammatory and neuropathic pain conditions without the psychoactive effects associated with CB1 receptor modulation.[3][4]
The this compound Core: A Foundation for Potent CB2R Agonism
The selection of the this compound core is not arbitrary. The pyrazole ring serves as a stable, aromatic scaffold amenable to substitution at multiple positions, allowing for the fine-tuning of pharmacological properties.[5] The trifluoromethyl group at the 3-position is a key feature, often contributing to enhanced metabolic stability and receptor binding affinity through favorable interactions within the receptor's binding pocket. The methyl groups at the 1 and 5-positions also play crucial roles in orienting the molecule for optimal receptor engagement.
Our comparative analysis will primarily draw from a study that identified a series of highly potent and selective CB2R agonists, including the notable compound RNB-61.[2] This and other related research provide a solid foundation for understanding the SAR of this chemical series.
Comparative Analysis of Lead Compounds
A study profiling five potent pyrazole-derived CB2R agonists provides a clear snapshot of the high potency achievable with this scaffold. The data presented in Table 1 highlights the exceptional affinity and selectivity of these compounds for the human CB2 receptor (hCB2R) over the human CB1 receptor (hCB1R).
| Compound | hCB1R Ki (μM) | hCB2R Ki (nM) | hCB1R/hCB2R Selectivity | hCB2R EC50 (nM) (cAMP) |
| RNB-61 | 4.3 | 0.57 | 6800 | 2.5 |
| RNB-70 | >10 | 0.76 | >13157 | 1.8 |
| RNB-73 | >10 | 0.24 | >41666 | 0.7 |
| RNB-90 | 1.5 | 0.52 | 2884 | 1.2 |
| RNB-92 | 0.28 | 0.13 | 2153 | 0.4 |
| Data sourced from reference[2]. Ki values represent binding affinity, with lower values indicating higher affinity. EC50 values represent the concentration for 50% of maximal effect in a cAMP functional assay, with lower values indicating higher potency. |
From this data, several key SAR observations can be made:
-
Exceptional Potency and Selectivity: All five compounds exhibit nanomolar to sub-nanomolar affinity for the CB2R, with RNB-92 being the most potent (Ki = 0.13 nM).[2] Importantly, they all display remarkable selectivity for CB2R over CB1R, with selectivity ratios ranging from over 2000 to greater than 40,000-fold. This high selectivity is a critical attribute for avoiding the psychoactive side effects associated with CB1R activation.
-
Functional Agonism: The low nanomolar EC50 values in the cAMP assay confirm that these compounds act as potent full agonists at the CB2R.[2]
Deciphering the Structural Determinants of Activity: A Deeper Dive into SAR
While the data in Table 1 showcases highly optimized compounds, a more granular analysis of the structural modifications across different series of pyrazole analogs reveals key SAR trends.
The N1-Substituent: A Key Determinant of Potency
The substituent at the N1 position of the pyrazole ring is critical for high-affinity binding. In many potent CB2R agonists, this position is occupied by a substituted aryl or heteroaryl group. For instance, in analogs of the CB1 antagonist rimonabant, a 2,4-dichlorophenyl group at the 1-position was found to be crucial for high CB1 affinity.[5] While the specific N1-substituents for the compounds in Table 1 are proprietary, related literature on pyrazole-based cannabinoid ligands consistently highlights the importance of an appropriately substituted aromatic ring at this position for optimal receptor interaction.[3]
The C5-Substituent: Tuning Selectivity and Potency
The group at the C5 position of the pyrazole ring also significantly influences both potency and selectivity. Often, a substituted phenyl ring is found at this position. The nature and position of the substituents on this phenyl ring can fine-tune the interaction with the receptor. For example, in a series of 1,5-diaryl pyrazole-3-carboxamides, the substitution pattern on the 5-phenyl ring was shown to modulate activity at cannabinoid receptors.
The Carboxamide Moiety: A Common Feature for Receptor Engagement
Many potent pyrazole-based cannabinoid receptor ligands feature a carboxamide group, typically at the C3 or C4 position. This group is believed to form key hydrogen bonding interactions within the receptor binding site. The nature of the substituent on the carboxamide nitrogen (the "eastern" portion of the molecule) is a major determinant of activity and can be varied to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these SAR studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK or CHO cells) stably expressing the human CB1 or CB2 receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]-CP55,940) of known affinity and concentration.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate the CB2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Methodology:
-
Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Compound Treatment: The cells are then incubated with varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The EC50 value (the concentration of the compound that produces 50% of its maximal effect) is determined by plotting the cAMP levels against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Structure-Activity Landscape
To better illustrate the key SAR takeaways, the following diagram highlights the critical regions of the this compound scaffold for CB2R activity.
Caption: Key pharmacophoric features of this compound analogs for CB2R activity.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective CB2 receptor agonists. The SAR studies highlighted in this guide demonstrate that specific substitutions at the N1, C5, and often a C4-carboxamide position are critical for achieving high affinity and functional potency. The exceptional selectivity of compounds like RNB-61 and its analogs underscores the therapeutic potential of this chemical class for treating inflammatory and pain-related disorders without the undesirable CNS effects of CB1R activation.
Future research in this area should focus on a more systematic exploration of the substituent effects at each position to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of a broader range of analogs are necessary to translate the promising in vitro data into clinically viable drug candidates.
References
- 1. Structural analogs of pyrazole and sulfonamide cannabinoids: Effects on acute food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis - East China Normal University [pure.ecnu.edu.cn]
- 4. Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Analysis of Trifluoromethylpyrazole Isomer Stability
For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of constitutional isomers is paramount. The substitution pattern on a heterocyclic scaffold can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Trifluoromethylpyrazoles are a privileged scaffold in modern drug discovery, valued for the ability of the trifluoromethyl (-CF3) group to enhance metabolic stability and binding affinity.[1] However, the synthesis of pyrazoles from asymmetric precursors often yields a mixture of constitutional isomers, primarily the 3-CF3 and 5-CF3 regioisomers. Predicting the relative stability of these isomers is crucial for optimizing synthetic routes and understanding their potential biological activity.[2]
This guide provides an in-depth comparison of the thermodynamic stabilities of 3-trifluoromethyl-1H-pyrazole and 5-trifluoromethyl-1H-pyrazole through a detailed computational workflow. We will explore the theoretical underpinnings of the chosen computational methods, provide a step-by-step protocol for performing the analysis, and discuss how to interpret the results in the context of experimental observations.
The Decisive Role of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This electronic effect is central to the differing stabilities of the pyrazole isomers. In the pyrazole ring, the N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. The electron density and, consequently, the reactivity and stability of the ring are influenced by the position of the -CF3 substituent. A computational approach allows for a precise quantification of these electronic effects on the thermodynamic stability of the isomers.
Computational Methodology: A Self-Validating System
To ensure the reliability of our predictions, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method for studying the electronic structure of molecules.[4] Our choice of functional and basis set is critical for obtaining accurate results for fluorinated organic compounds.
-
Functional - B3LYP: We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely used and has a proven track record of providing a good balance between accuracy and computational cost for organic molecules.[5][6]
-
Basis Set - 6-311+G(d,p): This basis set provides a flexible description of the electron distribution.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more accurate representation of molecular orbitals.
-
+: The addition of diffuse functions is crucial for accurately describing the electron density of electronegative atoms like fluorine.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to account for the non-spherical nature of electron distribution in molecules, which is essential for describing chemical bonds accurately.[7]
-
This combination of functional and basis set offers a high level of theory, providing trustworthy and accurate energy calculations.
Experimental Validation: The Importance of Reaction Control
The thermodynamic stability calculated computationally can be correlated with experimental outcomes, particularly in reactions under thermodynamic control. In such reactions, the product ratio is determined by the relative stability of the products, with the most stable isomer being the major product.[8][9] Conversely, under kinetic control, the product ratio is dictated by the relative rates of formation, favoring the product formed via the lowest energy transition state.[10]
For instance, in the synthesis of some substituted pyrazoles, the reaction conditions (temperature, solvent, etc.) can influence whether the kinetic or thermodynamic product is favored.[11] A patent for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine reports a product ratio of approximately 6:1 in favor of the 5-hydroxy-3-trifluoromethyl isomer under specific reflux conditions, which can be indicative of thermodynamic favorability. By comparing our computational stability predictions with such experimental isomer ratios, we can infer the nature of the reaction control.
Step-by-Step Computational Protocol
This protocol outlines the workflow for calculating the relative stability of 3-trifluoromethyl-1H-pyrazole and 5-trifluoromethyl-1H-pyrazole using the Gaussian software package.
Part 1: Structure Building and Input File Generation
-
Build the Isomers: Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structures of both 3-trifluoromethyl-1H-pyrazole and 5-trifluoromethyl-1H-pyrazole.
-
Generate Gaussian Input Files: For each isomer, create a Gaussian input file (.gjf or .com). The input file should specify the following:
-
Route Section: #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Requests detailed print output.
-
B3LYP/6-311+G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to obtain thermochemical data.
-
-
Title Section: A brief, descriptive title for the calculation (e.g., "3-CF3-pyrazole Optimization").
-
Charge and Multiplicity: 0 1 for a neutral molecule with a singlet spin state.
-
Molecular Specification: The Cartesian coordinates of the atoms.
-
Part 2: Running the Calculation
-
Execute Gaussian: Run the Gaussian calculation for each input file. This will generate an output file (.log or .out).
Part 3: Analysis of Results
-
Verify Optimization Convergence: In the output file, search for "Optimization completed." to ensure the geometry optimization was successful.
-
Confirm True Minimum: In the frequency analysis section, check for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum.
-
Extract Thermochemical Data: Locate the "Sum of electronic and zero-point Energies," "Sum of electronic and thermal Enthalpies," and "Sum of electronic and thermal Free Energies." The Gibbs Free Energy is the most comprehensive value for comparing isomer stability at a given temperature and pressure.
Comparative Analysis of Isomer Stability
The relative stability of the two isomers is determined by comparing their calculated Gibbs Free Energies (or electronic energies as a first approximation). The isomer with the lower energy is the more thermodynamically stable.
Table 1: Calculated Thermodynamic Data for Trifluoromethylpyrazole Isomers
| Isomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| 3-Trifluoromethyl-1H-pyrazole | Calculated Value | Calculated Value | ΔG |
| 5-Trifluoromethyl-1H-pyrazole | Calculated Value | Calculated Value | 0.0 (Reference) |
Note: The table will be populated with the results from the computational analysis. The isomer with the lower Gibbs Free Energy is set as the reference (0.0 kcal/mol).
The energy difference (ΔG) can be calculated using the following equation: ΔG (kcal/mol) = [G(isomer) - G(reference isomer)] * 627.5095
A negative ΔG indicates that the isomer is more stable than the reference isomer.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational analysis.
Caption: Workflow for the computational analysis of trifluoromethylpyrazole isomer stability.
Conclusion
This guide provides a robust framework for the computational analysis and comparison of trifluoromethylpyrazole isomer stability. By following the detailed protocol, researchers can confidently predict the relative thermodynamic stabilities of these important heterocyclic compounds. The integration of high-level DFT calculations with an understanding of kinetic and thermodynamic reaction control provides a powerful tool for rationalizing experimental outcomes and guiding synthetic strategies in drug discovery and materials science. The principles and workflow outlined here are broadly applicable to the study of other isomeric systems, offering a reliable method for gaining deeper insights into molecular structure and energetics.
References
- 1. Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apiespacio-pre.uned.es [apiespacio-pre.uned.es]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
A Head-to-Head Comparison of Synthetic Routes to 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: A Guide for Researchers
The synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate in the development of modern agrochemicals and pharmaceuticals, presents a compelling case study in regiochemical control in heterocyclic chemistry.[1] The strategic placement of the trifluoromethyl and methyl groups on the pyrazole core is crucial for its biological activity, making the selection of an efficient and selective synthetic route a critical decision in any research and development campaign. This guide provides a detailed, head-to-head comparison of the most prevalent and innovative synthetic strategies for obtaining this valuable compound, complete with experimental protocols and supporting data to inform your selection process.
Introduction to the Target Molecule
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The trifluoromethyl group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its bioactivity. The dimethyl substitution at the 1- and 5-positions further tunes its physical and biological characteristics. The primary challenge in its synthesis lies in achieving the desired regiochemistry, as reactions with unsymmetrical precursors can lead to the formation of the isomeric 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole.
Route 1: The Classical Approach - Direct Cyclocondensation
The most traditional and straightforward approach to the pyrazole core is the cyclocondensation reaction between a β-diketone and a hydrazine.[2] In this case, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine is the most direct pathway.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the β-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The key challenge in this route is controlling which nitrogen atom of methylhydrazine initiates the attack and which carbonyl group is attacked first, which ultimately determines the final regiochemistry.
The regioselectivity of this reaction is highly dependent on the reaction conditions. The electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic. In acidic conditions, the reaction tends to favor the attack of the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) at the more electrophilic carbonyl, leading to the desired this compound. However, mixtures of regioisomers are common.[3]
Figure 1: Synthetic pathway for direct cyclocondensation.
Experimental Protocol: Acid-Catalyzed Cyclocondensation
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, typically a mixture of regioisomers, is then purified by fractional distillation or column chromatography to isolate the desired this compound.
Route 2: A Regioselective Two-Step Approach via N-Methylation
To overcome the regioselectivity issues inherent in the direct cyclocondensation method, a two-step approach can be employed. This strategy involves the initial synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole followed by a regioselective N-methylation at the N1 position.
Step 1: Synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole
This intermediate can be synthesized with high regioselectivity by reacting 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate. The symmetry of hydrazine eliminates the problem of regioisomers at this stage.
Step 2: Regioselective N-Methylation
The selective methylation of the N1 position of the pyrazole ring is the critical step. Traditional methylating agents like methyl iodide or dimethyl sulfate often lead to a mixture of N1 and N2 methylated products. A more recent and highly selective method utilizes sterically bulky α-halomethylsilanes as masked methylating reagents.[4] The steric hindrance directs the methylation to the less hindered N1 position.
Figure 2: Two-step regioselective synthesis pathway.
Experimental Protocol: Regioselective N-Methylation
-
To a solution of 3-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent mixture (e.g., THF/DMSO), add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.2 eq) at room temperature.
-
Add a sterically hindered α-halomethylsilane, such as chlorotrisisoproxysilane (1.5 eq), and stir the mixture for 2-4 hours.
-
Monitor the formation of the silylated intermediate by TLC or LC-MS.
-
Upon completion of the N-alkylation, quench the reaction with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in water, and heat the mixture to effect protodesilylation.
-
After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure this compound.
Route 3: Modern [3+2] Cycloaddition Strategy
A more contemporary and often highly regioselective approach to constructing the pyrazole ring is through a [3+2] cycloaddition reaction.[2][5] This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of our target molecule, a trifluoroacetonitrile imine (the 1,3-dipole) can be reacted with a suitable alkene (the dipolarophile) that provides the methyl group at the 5-position.
Reaction Mechanism
In this one-pot process, a trifluoroacetaldehyde N-methylhydrazone can be halogenated to form a hydrazonoyl halide. In the presence of a base, this intermediate eliminates HX to form a reactive nitrile imine in situ. This nitrile imine then undergoes a regioselective [3+2] cycloaddition with an enol ether, such as ethyl vinyl ether. The resulting cycloadduct then eliminates ethanol to afford the aromatic pyrazole. The regioselectivity is generally high, with the trifluoromethyl group ending up at the 3-position.
Figure 3: [3+2] Cycloaddition pathway for pyrazole synthesis.
Experimental Protocol: One-Pot [3+2] Cycloaddition
-
To a solution of trifluoroacetaldehyde N-methylhydrazone (1.0 eq) in a suitable solvent like dichloromethane, add a halogenating agent (e.g., N-bromosuccinimide) at 0 °C and stir for 1 hour.
-
Add an excess of an enol ether, such as 1-methoxypropene (to install the C5-methyl group), followed by a non-nucleophilic base like triethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Direct Cyclocondensation | Route 2: Two-Step N-Methylation | Route 3: [3+2] Cycloaddition |
| Starting Materials | 1,1,1-trifluoro-2,4-pentanedione, methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione, hydrazine, α-halomethylsilane | Trifluoroacetaldehyde N-methylhydrazone, enol ether |
| Regioselectivity | Low to moderate; often forms isomeric mixtures | High; dependent on the selectivity of the N-methylation step | High; generally excellent regiocontrol |
| Number of Steps | 1 | 2 | 1 (one-pot) |
| Yield | Variable, depends on isomer separation | Good to excellent | Good to excellent |
| Scalability | Potentially challenging due to isomer separation | Good | Good |
| Safety & Handling | Methylhydrazine is toxic and volatile | Hydrazine is toxic; strong bases used in methylation | Halogenating agents and in situ generation of reactive intermediates |
| Cost-Effectiveness | Potentially lower cost of starting materials | Higher cost due to specialized N-methylation reagents | May require more specialized starting materials |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, purity requirements, and available resources.
-
Route 1 (Direct Cyclocondensation) is the most straightforward and atom-economical approach. However, it is often plagued by a lack of regioselectivity, necessitating potentially difficult and costly purification to separate the desired isomer. This route may be suitable for initial exploratory studies where small quantities of the material are needed and purification is feasible.
-
Route 2 (Two-Step N-Methylation) offers a robust solution to the regioselectivity problem. While it involves an additional step, the ability to produce a single, pure regioisomer in high yield can be highly advantageous, particularly for larger-scale synthesis where purification of isomers is impractical. The use of modern, selective N-methylation techniques makes this a very attractive option for drug development and process chemistry.
-
Route 3 ([3+2] Cycloaddition) represents a modern and elegant approach that often combines high regioselectivity with operational simplicity in a one-pot procedure. While the starting materials may be more complex to prepare, the excellent control over the pyrazole substitution pattern makes this a powerful strategy for library synthesis and the generation of structurally diverse analogs.
For researchers and drug development professionals requiring high purity and scalability, the two-step N-methylation route (Route 2) is highly recommended. Its ability to deliver the target molecule as a single regioisomer outweighs the drawback of an additional synthetic step. For discovery chemistry where rapid access to analogs is paramount, the [3+2] cycloaddition approach (Route 3) offers significant advantages in terms of efficiency and regiochemical control.
References
- 1. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
